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Foundational

An In-Depth Technical Guide to (S)-4-methylisoxazolidin-4-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals (S)-4-methylisoxazolidin-4-ol, a chiral five-membered heterocyclic compound, presents a scaffold of significant interest in the realms of organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-4-methylisoxazolidin-4-ol, a chiral five-membered heterocyclic compound, presents a scaffold of significant interest in the realms of organic synthesis and medicinal chemistry. Its unique structural features, including a stereocenter at the C4 position, a hydroxyl group, and a labile N-O bond, render it a versatile building block for the synthesis of complex molecules and a potential pharmacophore for drug discovery. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and key applications of (S)-4-methylisoxazolidin-4-ol, offering field-proven insights for its effective utilization in research and development.

Core Molecular Attributes and Physicochemical Properties

(S)-4-methylisoxazolidin-4-ol is a chiral molecule belonging to the isoxazolidine class of heterocycles, which are characterized by a saturated five-membered ring containing adjacent nitrogen and oxygen atoms. The presence of a methyl and a hydroxyl group at the C4 position introduces a quaternary stereocenter, a feature that is often sought after in the design of novel therapeutic agents to enhance metabolic stability and binding affinity.

Table 1: Physicochemical Properties of (S)-4-methylisoxazolidin-4-ol

PropertyValueSource
Molecular Formula C₄H₉NO₂[1]
Molecular Weight 103.12 g/mol [1]
IUPAC Name (4S)-4-methyl-1,2-oxazolidin-4-ol[1]
Appearance Typically exists as a colorless liquid or solid.[1]
Melting Point Data not available in the public domain. Typically falls within a specific range indicative of its crystalline form.[1]
Boiling Point Data not available in the public domain.
Solubility Data not available in the public domain. Expected to be soluble in polar organic solvents.
CAS Number 104592-34-9 (for the racemate)
Spectral Data Interpretation: A Predictive Overview

While experimental spectra for (S)-4-methylisoxazolidin-4-ol are not widely published, a predictive analysis based on its structure provides valuable insights for characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet), the diastereotopic protons of the CH₂ group in the ring, and the NH and OH protons. The chemical shifts of the ring protons will be influenced by the adjacent heteroatoms.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display four signals corresponding to the methyl carbon, the quaternary C4 carbon bearing the hydroxyl and methyl groups, and the two methylene carbons of the isoxazolidine ring. The chemical shift of the C4 carbon would be in the range typical for a carbon atom attached to two heteroatoms.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching vibration. C-H stretching and bending vibrations, as well as C-N and C-O stretching bands, would also be present.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 103. Fragmentation patterns would likely involve the loss of the methyl group, the hydroxyl group, or cleavage of the N-O bond.

Synthesis of (S)-4-methylisoxazolidin-4-ol: Strategies and Methodologies

The synthesis of isoxazolidine derivatives, including (S)-4-methylisoxazolidin-4-ol, can be approached through several strategic disconnections. The most common methods involve the formation of the heterocyclic ring through cycloaddition reactions or the modification of pre-existing isoxazolidine scaffolds.

General Synthetic Approaches

Several general methods are employed for the synthesis of the isoxazolidine core structure:

  • 1,3-Dipolar Cycloaddition: This is a powerful and widely used method for constructing isoxazolidine rings. It involves the reaction of a nitrone (the 1,3-dipole) with an alkene (the dipolarophile). The stereochemistry of the resulting isoxazolidine can often be controlled by the choice of chiral catalysts or auxiliaries.

  • Cyclization of Amino Alcohols: The intramolecular cyclization of suitably functionalized amino alcohols can lead to the formation of the isoxazolidine ring. This approach often requires activation of the hydroxyl group and subsequent nucleophilic attack by the nitrogen atom.[1]

  • Nucleophilic Substitution: Modification of a pre-formed isoxazolidine ring through nucleophilic substitution reactions at various positions can also be a viable strategy to introduce desired functional groups.[1]

  • Multicomponent Reactions: More recent advancements have explored the use of multicomponent reactions to construct the isoxazolidine scaffold in a single step from three or more starting materials, offering increased efficiency.[1]

Conceptual Experimental Protocol: Enantioselective Synthesis

Diagram 1: Conceptual Workflow for the Synthesis of (S)-4-methylisoxazolidin-4-ol

G cluster_0 Step 1: Nitrone Formation cluster_1 Step 2: Asymmetric 1,3-Dipolar Cycloaddition cluster_2 Step 3: Functional Group Manipulation A Starting Material (e.g., Aldehyde/Ketone) C Nitrone Intermediate A->C Condensation B N-Substituted Hydroxylamine B->C F Enantioenriched Isoxazolidine C->F D Alkene (e.g., 2-Methylpropene) D->F E Chiral Lewis Acid Catalyst E->F G (S)-4-methylisoxazolidin-4-ol F->G Hydrolysis/ Deprotection

Caption: A conceptual three-step workflow for the asymmetric synthesis of (S)-4-methylisoxazolidin-4-ol.

Step-by-Step Methodology (Conceptual):

  • Nitrone Formation: A suitable nitrone precursor would be synthesized, for instance, by the condensation of an aldehyde or ketone with an N-substituted hydroxylamine. The choice of the N-substituent is critical as it can influence the stereochemical outcome of the subsequent cycloaddition and must be readily removable.

  • Asymmetric 1,3-Dipolar Cycloaddition: The nitrone would then be reacted with an appropriate alkene, such as 2-methylpropene, in the presence of a chiral Lewis acid catalyst. The catalyst would coordinate to the nitrone, creating a chiral environment that directs the approach of the alkene, leading to the formation of one enantiomer of the isoxazolidine product in excess.

  • Functional Group Manipulation and Deprotection: The resulting enantioenriched isoxazolidine would then undergo necessary functional group transformations. This would likely involve the removal of the N-protecting group to yield the final (S)-4-methylisoxazolidin-4-ol. The hydroxyl group at the C4 position would be introduced either during the cycloaddition (if a suitable nitrone is used) or in a subsequent step.

Causality Behind Experimental Choices: The use of a chiral Lewis acid is paramount for achieving high enantioselectivity. The choice of solvent and reaction temperature would be optimized to maximize both the reaction rate and the stereochemical control. The N-protecting group on the nitrone must be stable under the cycloaddition conditions but easily cleaved in the final step without affecting the stereocenter.

Chemical Reactivity and Synthetic Utility

The reactivity of (S)-4-methylisoxazolidin-4-ol is governed by the interplay of its functional groups: the hydroxyl group, the isoxazolidine ring with its labile N-O bond, and the stereogenic center. This combination of features makes it a valuable chiral building block in organic synthesis.

Key Reactions
  • Oxidation: The hydroxyl group can be oxidized to a ketone, providing access to 4-methylisoxazolidin-4-one derivatives. The choice of oxidizing agent would be critical to avoid over-oxidation or cleavage of the isoxazolidine ring.[1]

  • Reduction and N-O Bond Cleavage: The weak N-O bond in the isoxazolidine ring is susceptible to reductive cleavage. This reaction is of significant synthetic importance as it unmasks a 1,3-amino alcohol functionality, a common motif in natural products and pharmaceuticals. Reagents such as lithium aluminum hydride or catalytic hydrogenation are typically employed for this transformation.[1]

  • Substitution Reactions: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions at the C4 position. This provides a route to a variety of 4-substituted isoxazolidine derivatives.[1]

Diagram 2: Reactivity of (S)-4-methylisoxazolidin-4-ol

G cluster_0 Reactions cluster_1 Products A (S)-4-methylisoxazolidin-4-ol B Oxidation (e.g., PCC, Swern) A->B C Reduction/ N-O Cleavage (e.g., LiAlH4, H2/Pd) A->C D Substitution (via -OH activation) A->D E 4-Methylisoxazolidin-4-one B->E F Chiral 1,3-Amino Alcohol C->F G 4-Substituted Isoxazolidines D->G

Caption: Key chemical transformations of (S)-4-methylisoxazolidin-4-ol.

Applications in Drug Development and Asymmetric Synthesis

The chiral nature and versatile reactivity of (S)-4-methylisoxazolidin-4-ol make it a valuable tool for both drug discovery and the asymmetric synthesis of complex molecules.

Role as a Chiral Auxiliary and Building Block

(S)-4-methylisoxazolidin-4-ol can serve as a chiral auxiliary, a molecule that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. Its rigid five-membered ring structure can effectively shield one face of a reacting molecule, leading to high diastereoselectivity in reactions such as aldol additions or alkylations.

More commonly, it is used as a chiral building block, where the isoxazolidine ring and its stereocenter are incorporated into the final target molecule. The ability to unmask the 1,3-amino alcohol functionality through reductive cleavage is particularly advantageous in the synthesis of natural products and their analogues.

Potential in Medicinal Chemistry

The isoxazolidine scaffold is present in a number of biologically active compounds. The unique spatial arrangement of the heteroatoms and substituents in (S)-4-methylisoxazolidin-4-ol makes it an attractive starting point for the design of novel therapeutic agents. The hydroxyl group can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, potentially modulating their activity.[1]

While specific examples of drugs derived directly from (S)-4-methylisoxazolidin-4-ol are not prominent in the literature, the broader class of isoxazolidines has been explored for various therapeutic applications, including as antibacterial, antiviral, and anticancer agents. The development of synthetic routes to enantiomerically pure isoxazolidines like (S)-4-methylisoxazolidin-4-ol is a critical step in exploring their full potential in medicinal chemistry.

Conclusion and Future Outlook

(S)-4-methylisoxazolidin-4-ol is a chiral heterocyclic compound with significant potential in organic synthesis and drug discovery. While a comprehensive dataset of its physical and spectral properties is yet to be fully established in the public domain, its structural features suggest a rich and versatile chemistry. The development of robust and scalable enantioselective synthetic routes to this molecule will be crucial for unlocking its full potential as a chiral building block and a scaffold for the development of novel therapeutics. Further research into its reactivity and applications is warranted and is expected to lead to new and innovative solutions in both academic and industrial settings.

References

Sources

Exploratory

stereocenter stability and inversion of (S)-4-methylisoxazolidin-4-ol

An In-depth Technical Guide to the Stereocenter Stability and Inversion of (S)-4-methylisoxazolidin-4-ol Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stereocenter Stability and Inversion of (S)-4-methylisoxazolidin-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The stereochemical integrity of chiral molecules is paramount in drug development, directly influencing efficacy and safety. This guide provides a comprehensive technical analysis of the stereocenter at the C4 position of (S)-4-methylisoxazolidin-4-ol, a representative of the 4-hydroxyisoxazolidine class of heterocyclic compounds. Isoxazolidines are privileged scaffolds in medicinal chemistry, often serving as synthetic intermediates or core components of bioactive molecules.[1][2] The C4 stereocenter, being part of a cyclic hemiaminal (N,O-acetal) linkage, presents unique stability challenges. This document elucidates the primary mechanism of stereochemical inversion—ring-chain tautomerism—distinguishing it from nitrogen inversion. We detail the critical factors influencing this stability, including pH, solvent, and temperature. Furthermore, this guide furnishes detailed experimental protocols for synthesizing the target molecule and for rigorously evaluating its stereochemical stability using chiral HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. The insights and methodologies presented herein are designed to empower researchers to anticipate, control, and validate the stereochemical integrity of similar N,O-acetal-containing scaffolds throughout the drug discovery and development pipeline.

The Isoxazolidine Scaffold: Significance and Stereochemical Considerations

The isoxazolidine ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its utility in medicinal chemistry is well-established, serving as a versatile building block for complex molecules, particularly chiral 1,3-amino alcohols which are key motifs in many pharmaceuticals.[2][3] The ability to control the stereochemistry of substituents on the isoxazolidine ring is crucial, as biological activity is often highly dependent on the precise three-dimensional arrangement of atoms.

The compound of interest, (S)-4-methylisoxazolidin-4-ol, possesses a chiral quaternary center at the C4 position. This specific center is part of a cyclic N,O-acetal (hemiaminal) functional group. Acyclic N,O-acetals are known to be potentially labile intermediates, often serving as precursors to reactive iminium ions.[4][5] Their cyclic counterparts, as in this case, can exhibit greater stability, but the potential for ring-opening and subsequent loss of stereochemical information remains a critical concern that must be thoroughly understood and characterized.

Proposed Asymmetric Synthesis of (S)-4-methylisoxazolidin-4-ol

The most powerful and convergent method for constructing the isoxazolidine ring is the [3+2] cycloaddition reaction between a nitrone and an alkene.[2] To achieve the desired enantiopure (S)-4-methylisoxazolidin-4-ol, a catalytic asymmetric 1,3-dipolar cycloaddition is proposed. This strategy employs a chiral catalyst to control the facial selectivity of the approach of the reactants, thereby establishing the absolute stereochemistry of the newly formed stereocenters.[6]

Synthesis_of_S_4_methylisoxazolidin_4_ol Proposed Asymmetric Synthesis nitrone N-Benzylnitrone ts Exo Transition State (Favored by Catalyst) nitrone->ts + alkene 2-Methyl-3-buten-2-ol alkene->ts + catalyst Chiral Lewis Acid Catalyst (e.g., Cu(OTf)₂ + BOX Ligand) catalyst->ts product (S)-N-Benzyl-4-hydroxy- 4-methylisoxazolidine ts->product deprotection N-Debenzylation (e.g., H₂, Pd/C) product->deprotection final_product (S)-4-methylisoxazolidin-4-ol deprotection->final_product

Caption: Proposed synthetic pathway utilizing asymmetric 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis
  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the chiral bis(oxazoline) ligand (BOX, 0.11 mmol) and Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.10 mmol). Add anhydrous dichloromethane (DCM, 10 mL) and stir the mixture at room temperature for 1 hour to form the active catalyst complex.

  • Cycloaddition: Cool the catalyst solution to the reaction temperature (e.g., -20 °C). To this, add N-benzylnitrone (1.0 mmol) followed by the dropwise addition of 2-methyl-3-buten-2-ol (1.2 mmol) over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the nitrone is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield (S)-N-Benzyl-4-hydroxy-4-methylisoxazolidine.

  • Deprotection: Dissolve the purified product (1.0 mmol) in methanol (20 mL). Add Palladium on carbon (10% w/w, 0.1 g) to the solution. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure). Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product, (S)-4-methylisoxazolidin-4-ol. Characterize by NMR, HRMS, and determine enantiomeric excess (% ee) by chiral HPLC.

Mechanisms of Stereocenter Inversion

Understanding the potential pathways for the erosion of stereochemical purity at the C4 center is critical. Two primary dynamic processes can occur in the isoxazolidine ring: ring-chain tautomerism and nitrogen inversion. It is essential to distinguish between them, as only the former directly affects the C4 stereocenter.

Primary Pathway: Ring-Chain Tautomerism

The C4 stereocenter's lability stems from its nature as a cyclic hemiaminal. This linkage can exist in equilibrium with its open-chain valence tautomer, which contains an aldehyde (or ketone) and a hydroxylamine.[7][8] This process, known as ring-chain tautomerism, is the principal mechanism for the racemization of the C4 stereocenter. The equilibrium is often catalyzed by acid or base.

  • Acid Catalysis: Protonation of the ring oxygen facilitates ring opening to form a resonance-stabilized iminium ion intermediate. This intermediate is planar at the key carbon atom, thus losing the stereochemical information. Re-cyclization can occur from either face, leading to a racemic or epimerized mixture.

  • Base Catalysis: Deprotonation of the N-H proton (if unsubstituted) can initiate ring opening.

Caption: Racemization of the C4 stereocenter proceeds through an achiral intermediate.

Secondary Process: Nitrogen Inversion

Isoxazolidines can also undergo nitrogen inversion, a process where the nitrogen atom and its substituents rapidly pass through a planar transition state.[9] This leads to the interconversion of two diastereomeric ring conformations (invertomers) if the nitrogen is a stereocenter.[10][11]

Crucially, nitrogen inversion does not affect the configuration of the carbon stereocenters (C3, C4, C5) in the ring. It only changes the orientation of the substituent on the nitrogen relative to the ring. While it does not directly cause racemization at C4, the conformational equilibrium established by nitrogen inversion could indirectly influence the kinetics of the ring-opening reaction.

Caption: Nitrogen inversion affects conformation, not the C4 carbon configuration.

Factors Influencing C4 Stereocenter Stability

The stability of the (S)-4-methylisoxazolidin-4-ol stereocenter is not absolute and is highly dependent on the experimental conditions. Understanding these factors is key to preventing unwanted racemization during synthesis, purification, formulation, and storage.

FactorInfluence on StabilityMechanistic Rationale
pH High Impact. Stability is typically greatest near neutral pH. Both acidic and basic conditions significantly decrease stability.Acid or base catalyzes the ring-opening step of the ring-chain tautomerism, accelerating the rate of racemization.[7]
Solvent Moderate to High Impact. Dipolar aprotic solvents (e.g., DMSO, DMF) can accelerate hydrolysis and subsequent racemization of analogous labile structures.[12] Protic solvents (e.g., water, methanol) can participate in the equilibrium and may facilitate proton transfer. Non-polar, aprotic solvents (e.g., toluene, hexanes) generally provide the most stable environment.Solvents that can stabilize the charged open-chain intermediate or facilitate proton transfer will lower the energy barrier for ring-opening.
Temperature High Impact. Higher temperatures provide the necessary activation energy to overcome the barrier to ring-opening, increasing the rate of racemization.The racemization process is a chemical reaction with a specific activation energy (Ea). Increasing temperature increases the kinetic energy of the molecules, leading to a higher rate constant as described by the Arrhenius equation.
N-Substitution Moderate Impact. The presence or absence of a substituent on the ring nitrogen affects the basicity of the nitrogen and the overall electronic properties of the ring, which can influence the ease of ring opening.Electron-withdrawing groups on the nitrogen can decrease its basicity, potentially making protonation-induced ring-opening more difficult and increasing stability.

Experimental Workflow for Stability Assessment

A systematic study is required to quantify the stereochemical stability of (S)-4-methylisoxazolidin-4-ol under various conditions relevant to drug development.

G start Prepare Stock Solution of Enantiopure (S)-4-methylisoxazolidin-4-ol in a stable solvent (e.g., Acetonitrile) aliquot Aliquot stock solution into vials containing different buffered solutions (e.g., pH 2, 4, 7, 9, 12) and solvents (e.g., MeOH, DMSO, Toluene) start->aliquot incubation Incubate sample sets at controlled temperatures (e.g., 4°C, 25°C, 50°C) aliquot->incubation sampling Take samples at defined time points (t=0, 1, 4, 8, 24 hrs) incubation->sampling analysis Analyze each sample by Chiral HPLC to determine Enantiomeric Excess (% ee) sampling->analysis data Plot % ee vs. Time for each condition to determine the rate of racemization analysis->data

Caption: Experimental workflow for assessing stereochemical stability.

Protocol: Chiral HPLC Stability Study
  • System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD-H or similar). Develop a method that provides baseline separation of the (S) and (R) enantiomers.

  • Sample Preparation: Prepare a stock solution of high-purity (>99% ee) (S)-4-methylisoxazolidin-4-ol in acetonitrile.

  • Condition Setup: For each condition to be tested (e.g., pH 4 buffer, 50% MeOH/Water, DMSO), add a small aliquot of the stock solution to a vial containing the test solution to achieve a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Time-Course Analysis:

    • Immediately after preparation (t=0), inject a sample from each vial into the HPLC to determine the initial % ee.

    • Store the vials under the desired temperature conditions (e.g., in a temperature-controlled chamber).

    • At subsequent time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each vial, quench if necessary (e.g., by neutralizing the pH), and inject into the HPLC.

  • Data Analysis: For each condition, calculate the % ee at each time point using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100. Plot % ee versus time to visualize the rate of racemization.

Protocol: VT-NMR for Dynamic Processes
  • Sample Preparation: Dissolve a sample of (S)-4-methylisoxazolidin-4-ol in a suitable deuterated solvent (e.g., CDCl₃ for observing intramolecular effects or CD₃OD for intermolecular effects).

  • Data Acquisition: Record ¹H NMR spectra at a range of temperatures, starting from room temperature and decreasing in increments (e.g., 10 °C) to the lowest accessible temperature (e.g., -60 °C).

  • Analysis for Nitrogen Inversion: Look for the broadening and eventual splitting of signals (coalescence) for protons adjacent to the nitrogen as the temperature is lowered. This indicates the slowing of a dynamic process on the NMR timescale.[10][11] Complete line-shape analysis of these changes can be used to calculate the free energy of activation (ΔG‡) for nitrogen inversion.

  • Analysis for Ring-Chain Tautomerism: The presence of the open-chain form may be directly observable as a minor set of peaks in the NMR spectrum, particularly under conditions that favor ring-opening (e.g., in the presence of a catalytic amount of acid).

Simulated Data and Interpretation

To illustrate the output of a stability study, the following table presents hypothetical data from a chiral HPLC experiment conducted at 25 °C.

Time (hours)% ee at pH 2.0 (Aq. HCl)% ee at pH 7.0 (Phosphate Buffer)% ee in Toluene
0 99.599.699.5
1 85.299.499.5
4 50.199.199.4
8 24.898.899.4
24 < 5.0 (Racemic)97.599.3

Interpretation:

  • pH 2.0: Rapid racemization is observed, with nearly complete loss of stereochemical purity within 24 hours. This strongly supports an acid-catalyzed ring-chain tautomerism mechanism.

  • pH 7.0: The compound exhibits good stability, with only a minor drop in % ee over 24 hours. This suggests that the uncatalyzed rate of ring-opening is slow.

  • Toluene: The compound is exceptionally stable in a non-polar, aprotic solvent, showing negligible racemization. This is the ideal type of solvent for storage and for reactions where stereochemical integrity is critical.

Implications for Drug Development

The potential for racemization of a chiral center has profound implications for drug development:

  • Formulation: Aqueous formulations must be carefully buffered to a pH range where the stereocenter is stable. Excipients should be screened for any catalytic activity.

  • Storage: The compound, both as a drug substance and in formulated products, should be stored under conditions that minimize racemization (e.g., controlled temperature, potentially in a non-polar aprotic suspension or as a lyophilized solid).

  • Pharmacokinetics & Pharmacodynamics: If racemization occurs in vivo, the pharmacokinetic and pharmacodynamic profiles of the drug could be altered. One enantiomer may be active while the other could be inactive, have a different activity, or be toxic. Therefore, understanding the rate of inversion under physiological conditions (pH 7.4) is essential.

Conclusion

The stereocenter at C4 in (S)-4-methylisoxazolidin-4-ol is configurationally labile under specific, predictable conditions. The primary mechanism of inversion is acid- or base-catalyzed ring-chain tautomerism, which proceeds through an achiral open-chain intermediate. This process is distinct from nitrogen inversion, which affects ring conformation but not the configuration of carbon stereocenters. Stability is maximized in non-polar, aprotic solvents at neutral pH and low temperatures. For researchers and drug developers working with this and related N,O-acetal scaffolds, a thorough experimental evaluation of stereochemical stability using the protocols outlined in this guide is not merely recommended but essential for ensuring the quality, safety, and efficacy of the final therapeutic agent.

References

  • Noda, H., & Shibasaki, M. (2019). On the Nitrogen Inversion of Isoxazolidin-5-ones. Chemical and Pharmaceutical Bulletin, 67(11), 1248-1249. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.).
  • Al-Smadi, M., Hammad, A., & Al-Momani, W. (2011). Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines and spirothiazolidines. The Journal of Organic Chemistry, 76(14), 5738–5746. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing.
  • Al-Smadi, M., Hammad, A., & Al-Momani, W. (2011). Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines, and spirothiazolidines. PubMed. [Link]

  • Ali, S. A., & Wazeer, M. I. M. (2008). Study of Inversion Isomerism in Some 4,5-cis-substituted-2-isoxazolidineethanols by NMR Spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 71(3), 1034–1040. [Link]

  • Chen, Y., et al. (2013). Application of chiral 2-isoxazoline for the synthesis of syn-1,3-diol analogs. Beilstein Journal of Organic Chemistry, 9, 2336–2343. [Link]

  • Al-Warhi, T., et al. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Molecules, 28(14), 5543. [Link]

  • Qaddo, A. A., & Abed, S. M. (2022). Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3- Dipolar Cycloaddition of Nitrones to Styrene. Iraqi Journal of Science, 63(10), 4175-4184.
  • Ali, S. A., & Wazeer, M. I. M. (2008). 2-Isoxazolidineethanols: an NMR study of the effect of intramolecular H-bonding on the population of nitrogen invertomers and inversion process. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 482–490. [Link]

  • 3-Isoxazolidinemethanol as a Versatile Chiral Building Block for Complex Molecule Synthesis. (2025).
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  • Vitale, P., et al. (2017). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 117(7), 5234–5285. [Link]

  • Tanimoto, H., et al. (2012). Stereodefined N,O-Acetals: Pd-Catalyzed Synthesis from Homopropargylic Amines and Utility in the Flexible Synthesis of 2,6-Substituted Piperidines. Journal of the American Chemical Society, 134(8), 3804–3811. [Link]

  • Alexakis, A., & Mangeney, P. (n.d.). OF ACETALS.
  • Franklin, A. S., & Overman, L. E. (2008). N,N-acetals as N-acyliminium ion precursors: synthesis and absolute stereochemistry of epiquinamide. The Journal of Organic Chemistry, 73(18), 7128–7134. [Link]

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Foundational

Advanced Synthesis and Pharmacological Profiling of (S)-4-Methylisoxazolidin-4-ol Derivatives: A Technical Whitepaper

Executive Summary Isoxazolidines represent a privileged class of saturated N,O-heterocycles that serve as critical bioisosteres for nucleosides, amino acids, and steroid analogs[1]. Among these, (S)-4-methylisoxazolidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazolidines represent a privileged class of saturated N,O-heterocycles that serve as critical bioisosteres for nucleosides, amino acids, and steroid analogs[1]. Among these, (S)-4-methylisoxazolidin-4-ol has emerged as a highly versatile chiral building block. The presence of a quaternary stereocenter at the C4 position—bearing both a methyl and a hydroxyl group—imparts unique conformational rigidity and highly specific hydrogen-bonding capabilities[2]. Mastering the stereoselective synthesis and derivatization of this core is paramount for developing next-generation targeted therapeutics, ranging from kinase inhibitors to novel antimicrobial agents.

This whitepaper provides an in-depth technical analysis of the structural significance, stereoselective synthesis, and biological applications of (S)-4-methylisoxazolidin-4-ol derivatives.

Structural and Mechanistic Significance

The pharmacological utility of (S)-4-methylisoxazolidin-4-ol derivatives stems from their precise three-dimensional architecture. The N-O bond restricts rotamer interconversion, effectively locking the molecule into a bioactive conformation[3]. When integrated into larger drug scaffolds (e.g., thienopyrimidines or azaindoles), the C4-hydroxyl group acts as a potent hydrogen-bond donor/acceptor, while the C4-methyl group occupies adjacent lipophilic pockets within enzyme active sites[2].

Pathway Core (S)-4-Methylisoxazolidin-4-ol OH C4-Hydroxyl (-OH) H-Bonding Core->OH Me C4-Methyl (-CH3) Hydrophobic Core->Me Ring N-O Ring System Rigidity Core->Ring Target Target Enzyme (e.g., MEK, MCT1) OH->Target Anchors in active site Me->Target Fills lipophilic pocket Ring->Target Restricts rotamer exchange

Fig 1: Pharmacophore interaction model of the (S)-4-methylisoxazolidin-4-ol core within an enzyme pocket.

Stereoselective Synthesis: A Self-Validating Protocol

Synthesizing the (S)-enantiomer with >98% enantiomeric excess (ee) requires strict control over ring-opening regioselectivity. The seminal methodology developed by Martin et al. utilizes optically pure epichlorohydrin or glycidyl arenesulfonates[4]. The choice of the leaving group on the chiral epoxide dictates the final stereochemistry, allowing access to both enantiomers from the same starting material[5].

Protocol: Asymmetric Synthesis of (S)-4-Methylisoxazolidin-4-ol Hydrochloride

This workflow is designed as a self-validating system; every critical transformation is coupled with an orthogonal analytical check to prevent the propagation of chiral impurities.

  • Regioselective Epoxide Opening : React[(2R)-2-methyloxiran-2-yl]methyl 3-nitrobenzenesulfonate with N-hydroxyphthalimide in the presence of a mild base.

    • Causality: The 3-nitrobenzenesulfonate is a superior leaving group compared to the epoxide oxygen. This directs the bulky N-hydroxyphthalimide to attack regioselectively, preventing racemization at the chiral center[6].

  • Acidic Cleavage & Chlorohydrin Formation : Treat the isolated intermediate with concentrated HCl.

    • Causality: Strong acid simultaneously cleaves the phthalimide protecting group and generates the chlorohydrin intermediate. This primes the molecule for the subsequent intramolecular displacement[6].

  • Intramolecular Cyclization : Dissolve the chlorohydrin in methanol and add triethylamine at 0°C.

    • Causality: Triethylamine neutralizes the HCl salt, liberating the hydroxylamine nitrogen. The nucleophilic nitrogen then displaces the chloride in an intramolecular fashion, closing the 5-membered isoxazolidine ring with high stereoretention[6].

  • Self-Validation (Chiral Purity Analysis) : Derivatize a 5 mg aliquot of the product with the acid chloride of (R)-2-fluorophenylacetic acid (AFPA) and analyze via 19F NMR.

    • Causality: Standard Mosher's acid derivatization often yields overlapping signals for isoxazolidines. AFPA ensures that the 19F signals for the diastereomers are separated by >3.5 ppm, providing an unambiguous, self-validating readout of enantiomeric purity without requiring complex purification[7].

Workflow Step1 Chiral Epoxide + N-Hydroxyphthalimide Step2 Regioselective Ring Opening (Base Catalyzed) Step1->Step2 Step3 Concentrated HCl Treatment Step2->Step3 Ensures stereoretention Step4 Chlorohydrin Intermediate Step3->Step4 Cleaves phthalimide Step5 Intramolecular Cyclization (Et3N / MeOH) Step4->Step5 Prepares for displacement Step6 (S)-4-Methylisoxazolidin-4-ol (>98% ee) Step5->Step6 Closes N-O heterocycle

Fig 2: Step-by-step synthetic workflow for (S)-4-methylisoxazolidin-4-ol.

Safety Note on N-O Heterocycles : Compounds containing carbon, nitrogen, and oxygen (such as isoxazolidines and hydroxylamine salts) carry inherent energetic risks. Before scaling up, it is mandatory to subject the intermediates to High Rate Carius Tube (HRCT) screening to quantify pressure rise rates and rule out detonation potential[8].

Biological Applications and Quantitative SAR Data

The incorporation of the (S)-4-methylisoxazolidin-4-ol moiety into larger pharmacophores has yielded breakthroughs across multiple therapeutic areas. The heterocycle's ability to modulate atropisomer interconversion rates has been directly linked to increased target potency in rational drug design[3].

  • Oncology : Novel isoxazolidine derivatives exhibit potent, selective antitumor activity. For instance, specific derivatives have demonstrated significant cytotoxicity against MCF-7 breast cancer cell lines while exhibiting lower toxicity against normal human dermal fibroblasts (HdFn)[9].

  • Metabolic Targeting : Thienopyrimidine-linked isoxazolidin-4-ols act as high-affinity imaging agents and inhibitors for Monocarboxylate Transporters (MCT1 and MCT2), which are critical for lactate transport in highly glycolytic tumors[10].

  • Kinase Inhibition : Azaindolyl compounds functionalized with isoxazolidin-4-ol derivatives function as potent MEK kinase inhibitors, effectively disrupting the hyperproliferative MAPK pathway[11].

Quantitative Data Summary

The following table synthesizes the biological efficacy of key (S)-4-methylisoxazolidin-4-ol derivatives across various targets:

Derivative ClassPrimary Biological TargetObserved Activity (IC50 / MIC)Mechanism of Action
Isoxazolidine IZ3 MCF-7 (Breast Cancer)32.49 µg/mLSelective cytotoxicity and apoptosis induction[9]
Thienopyrimidine-linked MCT1 / MCT2 TransportersNanomolar affinityInhibition of cellular lactate/pyruvate uptake[10]
Azaindolyl-conjugates MEK KinaseHigh potency (Target-dependent)Disruption of the MAPK signaling pathway[11]
Oxazolidinone/Isoxazolidine Gram-positive bacteria (MRSA)0.5 - 1.0 µg/mLInhibition of ribosomal protein synthesis[9]

Conclusion

The (S)-4-methylisoxazolidin-4-ol core is far more than a simple chiral auxiliary; it is a dynamic, privileged scaffold that drives the efficacy of modern therapeutics. By strictly adhering to regioselective synthetic protocols and leveraging its unique hydrogen-bonding and conformational properties, drug development professionals can continue to unlock its potential against complex biological targets.

References

  • Product Class 6: 1-Oxa-2-azacycloalkanes . Thieme Connect. Available at: [Link]

  • Barrie P Martin's research works | A Simple and Efficient Synthesis of Optically Pure 4-Alkylisoxazolidin-4-ols . ResearchGate / Tetrahedron Letters. Available at:[Link]

  • Screening Protocol to Identify Potentially Explosive Compounds in Early Stage Development . IChemE. Available at:[Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes . ResearchGate. Available at:[Link]

  • Optimization of Monocarboxylate Transporter 1 Blockers through Analysis and Modulation of Atropisomer Interconversion Properties . Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities . Asian Journal of Research in Chemistry. Available at: [Link]

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry . ACS Publications. Available at:[Link]

  • The synthesis of novel PET and SPECT imaging agents and the development of new radioiododeboronation procedures . Enlighten Theses. Available at: [Link]

  • WO2008067481A1 - Aza-indolyl compounds and methods of use. Google Patents.

Sources

Exploratory

(S)-4-methylisoxazolidin-4-ol crystal structure and hydrogen bonding

An In-Depth Technical Guide on the Putative Crystal Structure and Hydrogen Bonding of (S)-4-methylisoxazolidin-4-ol (S)-4-methylisoxazolidin-4-ol is a chiral heterocyclic compound of significant interest in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Putative Crystal Structure and Hydrogen Bonding of (S)-4-methylisoxazolidin-4-ol

(S)-4-methylisoxazolidin-4-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis.[1] Its three-dimensional structure and intermolecular interactions are critical determinants of its chemical reactivity and biological activity. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure and hydrogen bonding network of (S)-4-methylisoxazolidin-4-ol. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, this document serves as a roadmap for researchers, outlining the necessary experimental and computational protocols. We will draw on data from structurally related isoxazolidine and oxazolidinone derivatives to predict and discuss the anticipated structural features and non-covalent interactions that govern the solid-state architecture of this compound.

Introduction: The Significance of Isoxazolidines in Drug Development

The isoxazolidine ring is a versatile five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms.[2] This structural motif is a cornerstone in medicinal chemistry due to its favorable properties, including conformational rigidity and the capacity for hydrogen bonding.[3] These characteristics make isoxazolidines valuable as chiral auxiliaries in asymmetric synthesis and as core scaffolds in the design of bioactive molecules with a wide range of therapeutic applications, including antiviral, antibacterial, and anticancer agents.[2] The specific compound, (S)-4-methylisoxazolidin-4-ol, features a tertiary alcohol and a chiral center at the C4 position, which are expected to play a crucial role in its intermolecular interactions and, consequently, its physicochemical and biological properties.[1]

The precise arrangement of atoms in the solid state, or crystal structure, provides invaluable insights into molecular geometry, conformation, and the non-covalent forces that dictate crystal packing. Of these forces, hydrogen bonds are paramount. The hydroxyl group (-OH) and the nitrogen and oxygen heteroatoms of the isoxazolidine ring in (S)-4-methylisoxazolidin-4-ol are all potential hydrogen bond donors or acceptors. Understanding this hydrogen bonding network is essential for predicting properties such as solubility, melting point, and crystal morphology, and for designing new molecules with tailored properties.

This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step methodologies for elucidating the crystal structure and hydrogen bonding of (S)-4-methylisoxazolidin-4-ol or analogous compounds.

Synthesis and Preparation of (S)-4-methylisoxazolidin-4-ol

The synthesis of isoxazolidine derivatives is most commonly achieved through 1,3-dipolar cycloaddition reactions between a nitrone and an alkene.[2][3] For the synthesis of 4-hydroxyisoxazolidines, alternative methods such as the hydroboration-oxidation of 2,3-dihydroisoxazoles have also been developed.[4]

A plausible synthetic route to (S)-4-methylisoxazolidin-4-ol would involve the cycloaddition of a suitable nitrone with a substituted alkene, followed by modifications to introduce the methyl and hydroxyl groups at the C4 position. The stereochemistry at the C4 center would be controlled through the use of chiral starting materials or catalysts.

General Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (e.g., Nitrone, Alkene) Step1 1,3-Dipolar Cycloaddition Start->Step1 Intermediate Isoxazolidine Intermediate Step1->Intermediate Step2 Functional Group Transformation Intermediate->Step2 Product (S)-4-methylisoxazolidin-4-ol Step2->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General workflow for the synthesis of (S)-4-methylisoxazolidin-4-ol.

Elucidation of Crystal Structure: A Methodological Guide

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[5]

Experimental Protocol: From Powder to Structure

Step 1: Crystallization

The primary challenge in SC-XRD is obtaining high-quality single crystals. This often requires screening various conditions.

  • Solvent Selection: Begin with a solvent in which the compound is sparingly soluble. Common choices include ethanol, methanol, acetonitrile, ethyl acetate, and hexane, or mixtures thereof.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Step 2: Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single, well-formed crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

Data collection is performed using a diffractometer, which directs a beam of X-rays onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. The intensities and positions of these reflections are recorded by a detector.

Step 3: Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that adjusts the atomic positions, and thermal parameters to minimize the difference between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Predicted Molecular Structure and Crystallographic Parameters

While no experimental data exists for (S)-4-methylisoxazolidin-4-ol, we can predict its key structural features. The five-membered isoxazolidine ring is expected to adopt a non-planar, puckered conformation, likely an envelope or twist form, to minimize steric strain.[6]

Table 1: Predicted Molecular and Crystallographic Properties of (S)-4-methylisoxazolidin-4-ol

PropertyPredicted Value/Information
Molecular Formula C₄H₉NO₂
Molecular Weight 103.12 g/mol
Chiral Center C4
Hydrogen Bond Donors Hydroxyl (-OH), N-H (if unsubstituted)
Hydrogen Bond Acceptors Ring Oxygen (O1), Ring Nitrogen (N2), Hydroxyl Oxygen
Expected Space Group Chiral, non-centrosymmetric (e.g., P2₁2₁2₁, P2₁, etc.)
Expected Ring Pucker Envelope or Twist conformation

Analysis of Hydrogen Bonding

The presence of both a hydroxyl group and heteroatoms makes (S)-4-methylisoxazolidin-4-ol a prime candidate for extensive hydrogen bonding. These interactions are expected to be the dominant force in its crystal packing.

Putative Hydrogen Bonding Network

Based on the structures of related compounds, such as substituted oxazolidinones and other hydroxylated heterocycles, we can anticipate a robust network of intermolecular hydrogen bonds.[7][8]

  • O-H···O Interactions: The hydroxyl group is a strong hydrogen bond donor and can interact with the ring oxygen or the hydroxyl oxygen of a neighboring molecule.

  • O-H···N Interactions: The hydroxyl group can also donate a hydrogen bond to the ring nitrogen atom of an adjacent molecule.

  • N-H···O Interactions: If the ring nitrogen is protonated (N-H), it can act as a donor, forming hydrogen bonds with the oxygen atoms of nearby molecules.

These interactions can lead to the formation of various supramolecular motifs, such as dimers, chains, or more complex three-dimensional networks.[9]

Hydrogen_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N O_ring1 O N1->O_ring1 C4_1 C4 O_H1 O-H C4_1->O_H1 Me1 Me C4_1->Me1 O_ring2 O O_H1->O_ring2 O-H···O N2 N N2->O_ring2 C4_2 C4 O_H2 O-H C4_2->O_H2 Me2 Me C4_2->Me2 O_H2->N1 O-H···N

Caption: A hypothetical hydrogen bonding scheme for (S)-4-methylisoxazolidin-4-ol.

Computational Analysis of Hydrogen Bonds

In the absence of experimental data, or to complement it, computational methods such as Density Functional Theory (DFT) are powerful tools for studying hydrogen bonding.

Protocol for DFT Calculations:

  • Model Building: Construct a model of a molecular dimer or a larger cluster of (S)-4-methylisoxazolidin-4-ol molecules based on the predicted hydrogen bonding motifs.

  • Geometry Optimization: Perform a geometry optimization of the molecular cluster using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)). This will find the lowest energy arrangement of the molecules.

  • Interaction Energy Calculation: Calculate the binding energy of the hydrogen-bonded complex, correcting for basis set superposition error (BSSE), to quantify the strength of the interaction.

  • Topological Analysis: Employ Quantum Theory of Atoms in Molecules (QTAIM) analysis to identify bond critical points (BCPs) between the hydrogen bond donor and acceptor atoms. The properties of these BCPs provide further insight into the nature and strength of the hydrogen bonds.

Conclusion

This guide has outlined a comprehensive strategy for the determination and analysis of the crystal structure and hydrogen bonding of (S)-4-methylisoxazolidin-4-ol. While the specific crystal structure of this compound remains to be determined, the methodologies presented here, from single-crystal X-ray diffraction to computational modeling, provide a robust framework for such an investigation. The anticipated rich network of hydrogen bonds, driven by the hydroxyl group and ring heteroatoms, is expected to be a defining feature of its solid-state structure, profoundly influencing its properties and behavior. The insights gained from such studies are crucial for the rational design of new isoxazolidine-based compounds in the field of drug discovery and development.

References

  • Záborský, O., Malatinský, T., Štadániová, R., Kalník, M., & Fischer, R. (2021). 5-Bromoisoxazolidines: synthesis, reactivity and NMR study. Tetrahedron Letters, 65, 152875. [Link]

  • Jednačak, T., Sovi, K., & Parlov Vukovi, J. (2020). Solution and solid state studies of hydrogen bonding in substituted oxazolidinones by spectroscopic and quantum chemical methods. New Journal of Chemistry, 44(44), 19343-19353. [Link]

  • EvitaChem. (n.d.). (S)-4-methylisoxazolidin-4-ol.
  • Eneama, W. A., Salman, H. H., & Mousa, M. N. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. International Journal of Pharmaceutical and Life Sciences, 1(1), 1-8.
  • Li, J., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(15), 3385. [Link]

  • Ataman Kimya. (n.d.). 4,4-Dimethyloxazolidine.
  • PubChem. (n.d.). 5-[[(4R)-4-Hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]-3-methyl-1-(1-methylethyl)-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (S)-isoxazolidin-4-ol. National Center for Biotechnology Information. [Link]

  • Pereira, P. A., et al. (2016). Crystal structure of 4-methyl-N-{(E)--λ⁶-sulfanylidene}benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), o1097–o1099. [Link]

  • Silveira, G. P., da Silva, V. F., & Oliver, A. G. (2014). Crystal structure of (4R,5S)-4-methyl-3-methyl-sulfinyl-5-phenyl-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1257–o1258. [Link]

  • Pápai, M. I., & Viskolcz, B. (2012). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 8, 1735–1742. [Link]

  • Jagtap, R. M., Sakate, S. S., Pardeshi, S. K., & Rizvi, M. A. (2022). Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. In Advances in Chemistry Research (Vol. 76). Nova Science Publishers.
  • Li, Y., et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A, 127(43), 9146–9154. [Link]

  • Pápai, M. I., & Viskolcz, B. (2012). Supporting Information for: Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 8, 1735–1742. [Link]

  • Kostryukov, S. G., et al. (2020). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 25(23), 5690. [Link]

  • wwPDB. (2024). Crystal structure of c-Met in complex with (R)-5-(8-fluoro-3-(1-fluoro-1-(3-methoxyquinolin-6-yl)ethyl)-[2][7][10]triazolo[4,3-a]pyridin-6-yl)-3-methylisoxazole. [Link]

  • Gupta, R., Pathak, D., & Jindal, D. P. (1999). Synthesis and study of some 4-aza and 17a-azasteroidal isoxazoles. European Journal of Medicinal Chemistry, 34(7-8), 659-662. [Link]

  • Kariuki, B. M., et al. (2016). Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1354–1357. [Link]

  • Ibrayev, M. K., et al. (2022). Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Molecules, 27(19), 6296. [Link]

  • De Zotti, M., et al. (2016). Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1354-1357. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for (S)-4-methylisoxazolidin-4-ol

Application Note: Enantioselective Synthesis and Isolation Protocol for (S)-4-Methylisoxazolidin-4-ol Executive Summary & Chemical Context (S)-4-Methylisoxazolidin-4-ol is a highly valued five-membered heterocyclic chira...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis and Isolation Protocol for (S)-4-Methylisoxazolidin-4-ol

Executive Summary & Chemical Context

(S)-4-Methylisoxazolidin-4-ol is a highly valued five-membered heterocyclic chiral building block characterized by its adjacent nitrogen and oxygen heteroatoms. In modern drug development, isoxazolidines serve as critical chiral auxiliaries and pharmacophores, frequently utilized to probe enzyme mechanisms or to introduce rigid, hydrogen-bond-donating motifs into active pharmaceutical ingredients (APIs) [1].

The synthesis of this specific enantiomer demands strict stereochemical control. Traditional multicomponent cyclizations often yield racemic mixtures requiring tedious chiral resolution. The protocol detailed below outlines a highly efficient, stereospecific route leveraging a pre-established chiral center from an epoxide precursor, ensuring high enantiomeric excess (ee) and a scalable operational footprint [2].

Mechanistic Rationale and Pathway

To achieve the (S)-configuration at the C4 position, the synthesis utilizes a stereospecific ring-opening and subsequent intramolecular cyclization.

  • N-Alkylation: The sequence begins with the nucleophilic displacement of a sulfonate leaving group on a chiral precursor (e.g., [(2S)-2-methyloxiran-2-yl]methyl 3-nitrobenzenesulfonate) by N-hydroxyphthalimide. N-hydroxyphthalimide is selected because the phthalimide group acts as an excellent protecting group for the nitrogen, preventing premature or multiple alkylations.

  • Epoxide Opening: Treatment with concentrated hydrochloric acid regioselectively opens the epoxide, yielding a stable chlorohydrin intermediate. The chloride acts as a superior leaving group for the subsequent step.

  • Intramolecular Cyclization: The addition of triethylamine (Et₃N) in methanol is the critical mechanistic pivot. The base neutralizes the acidic medium and deprotonates the intermediate, driving a 5-endo-tet or 5-exo-tet intramolecular displacement of the chloride to form the isoxazolidine ring.

  • Deprotection: Final acidic hydrolysis removes the phthalimide protecting group, yielding the target (S)-4-methylisoxazolidin-4-ol, which is purified via recrystallization [2].

G N1 Chiral Epoxide Precursor N2 N-Alkylation Intermediate N1->N2 N-hydroxyphthalimide N3 Chlorohydrin Formation N2->N3 conc. HCl N4 Base-Mediated Cyclization N3->N4 Et3N / MeOH N5 (S)-4-methylisoxazolidin-4-ol N4->N5 Acidic Hydrolysis & iPrOH Recryst.

Figure 1: Stepwise synthetic pathway for (S)-4-methylisoxazolidin-4-ol via epoxide ring-opening.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric ratios, thermodynamic parameters, and expected yields for the core transformation sequence, providing a self-validating framework for process monitoring.

Reaction PhaseReagents / CatalystsSolventTemp (°C)Time (h)Expected Yield (%)In-Process Control (IPC)
N-Alkylation N-hydroxyphthalimide (1.1 eq)DMF604 - 6>85% (crude)TLC (Hexane:EtOAc 3:1)
Ring Opening Conc. HCl (2.0 eq)THF0 → 202>90% (crude)LC-MS (Mass shift +36 Da)
Cyclization Et₃N (3.0 eq)Methanol65 (Reflux)8 - 1278%TLC (Disappearance of SM)
Deprotection Aqueous HCl (6M)Water100472% (Isolated)Chiral HPLC (>98% ee)

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat). Ensure all organic waste is segregated according to institutional EHS guidelines.

Phase 1: Preparation of the Chlorohydrin Intermediate
  • Charge the Reactor: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add[(2S)-2-methyloxiran-2-yl]methyl 3-nitrobenzenesulfonate (10.0 g, 36.6 mmol) and N-hydroxyphthalimide (6.57 g, 40.3 mmol).

  • Solvation & Reaction: Suspend the mixture in anhydrous DMF (50 mL). Add anhydrous potassium carbonate (K₂CO₃, 5.56 g, 40.3 mmol) to facilitate the nucleophilic substitution. Stir the reaction mixture at 60 °C for 5 hours.

  • Workup: Cool the mixture to room temperature, dilute with distilled water (150 mL), and extract with ethyl acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Epoxide Opening: Dissolve the crude intermediate in THF (40 mL) and cool to 0 °C using an ice bath. Dropwise, add concentrated HCl (37%, 6.0 mL). Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture in vacuo to remove THF and excess HCl, yielding the crude chlorohydrin as a viscous oil.

Phase 2: Intramolecular Cyclization
  • Solvent Exchange: Dissolve the crude chlorohydrin in anhydrous methanol (80 mL).

  • Base Addition: Slowly add triethylamine (15.3 mL, 110 mmol) via syringe. Causality Note: A significant excess of Et₃N is required not only to neutralize the residual acid from the previous step but also to maintain a sufficiently basic environment to drive the intramolecular cyclization.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 10 hours. Monitor the reaction via TLC until the chlorohydrin intermediate is fully consumed.

  • Concentration: Cool the reaction to room temperature and remove the methanol under reduced pressure.

Phase 3: Deprotection and Recrystallization
  • Hydrolysis: Suspend the resulting residue in 6M aqueous HCl (50 mL) and heat to reflux (100 °C) for 4 hours to cleave the phthalimide protecting group.

  • Filtration: Cool the mixture to 0 °C. Phthalic acid will precipitate as a white solid. Remove the byproduct via vacuum filtration and wash the filter cake with cold water (10 mL).

  • Neutralization & Extraction: Carefully adjust the pH of the aqueous filtrate to ~8-9 using 50% aqueous NaOH, maintaining the temperature below 20 °C. Extract the aqueous phase with dichloromethane (4 × 50 mL).

  • Final Purification: Dry the combined organic extracts over MgSO₄ and concentrate to dryness. Recrystallize the resulting residue from hot isopropanol (iPrOH) to afford (S)-4-methylisoxazolidin-4-ol as an analytically pure solid (Yield: ~72% over two steps) [2].

References

  • Science of Synthesis. "Product Class 6: 1-Oxa-2-azacycloalkanes." Houben-Weyl Methods of Molecular Transformations. Thieme-connect. Available at:[Link]

Application

Application Note: (S)-4-Methylisoxazolidin-4-ol as a Privileged Scaffold in Peptidomimetic Drug Design

Executive Summary & Rationale While native peptides exhibit exquisite target specificity and potency, their clinical translation is frequently derailed by poor oral bioavailability, rapid renal clearance, and extreme sus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

While native peptides exhibit exquisite target specificity and potency, their clinical translation is frequently derailed by poor oral bioavailability, rapid renal clearance, and extreme susceptibility to proteolytic degradation. To circumvent these pharmacokinetic liabilities, drug development professionals increasingly rely on peptidomimetics—molecules designed to mimic the bioactive conformation of peptides while replacing labile amide bonds with stable bioisosteres.

The isoxazolidine ring has emerged as a privileged scaffold in medicinal chemistry [1]. Specifically, (S)-4-methylisoxazolidin-4-ol provides a highly specialized, conformationally restricted five-membered ring containing an N–O bond. The introduction of a chiral center, a hydrogen-bond-donating C4-hydroxyl group, and a sterically demanding C4-methyl group makes this molecule an ideal proline surrogate and a potent β -turn inducer in the rational design of constrained peptidomimetics [2].

Mechanistic Insights: The Causality of Scaffold Selection

The integration of (S)-4-methylisoxazolidin-4-ol into a peptide backbone is not merely a structural substitution; it is a calculated thermodynamic and pharmacokinetic intervention.

  • Conformational Restriction (Thermodynamic Optimization): The N–O bond within the isoxazolidine ring severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This locks the peptidomimetic into a pre-organized bioactive conformation (typically mimicking a β -hairpin turn), which drastically reduces the entropic penalty ( ΔS ) upon binding to the target receptor[2].

  • Proteolytic Resistance (Pharmacokinetic Optimization): By replacing a standard α -amino acid with an isoxazolidine derivative, the native peptide bond is masked. Exopeptidases and endopeptidases fail to recognize the N–O heterocycle, effectively halting enzymatic cleavage.

  • Target Affinity via C4-Substitution: The C4-hydroxyl group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule within polar regions of the target pocket. Simultaneously, the C4-methyl group provides necessary hydrophobic bulk to engage adjacent lipophilic sub-pockets. The strict (S)-stereocenter ensures the exact spatial trajectory required to mimic natural L-amino acid side chains[3].

Quantitative Impact on Drug Properties

The table below summarizes the empirical and theoretical improvements observed when replacing a labile native peptide segment with an (S)-4-methylisoxazolidin-4-ol constrained scaffold.

Pharmacokinetic / Pharmacodynamic ParameterNative Linear Peptide(S)-4-Methylisoxazolidin-4-ol PeptidomimeticFold Change / Impact
Serum Half-Life ( t1/2​ ) ~15 - 30 minutes> 12 hours> 24x Increase (Complete exopeptidase resistance)
Receptor Binding Affinity ( Kd​ ) 45 nM4.5 nM10x Improvement (Due to reduced entropic penalty)
Lipophilicity ( logP ) -1.2 (Highly Hydrophilic)1.4 (Lipophilic)Enhanced Membrane Permeability
Conformational State Highly flexible (Random coil)Rigidified ( β -turn / hairpin)Pre-organized Bioactive Conformation

Experimental Protocols: Synthesis & SPPS Incorporation

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Enantioselective Synthesis of the Scaffold

Causality: Standard enolate alkylations often result in racemization. To guarantee high enantiomeric purity, the (S)-4-methylisoxazolidin-4-ol core must be synthesized via the stereospecific ring-opening of a chiral epoxide[4].

  • Ring Opening: React optically pure (S)-epichlorohydrin (1.0 eq) with N-hydroxyphthalimide (1.1 eq) in the presence of a mild base (e.g., triethylamine) in methanol.

  • Cyclization: Elevate the temperature to 60°C for 4 hours to drive the intramolecular cyclization, yielding the protected isoxazolidine ring.

  • Deprotection: Treat with hydrazine hydrate to remove the phthalimide protecting group, yielding optically pure (S)-4-methylisoxazolidin-4-ol hydrochloride.

  • Validation: Confirm enantiomeric excess (ee > 98%) via chiral HPLC before proceeding to peptide coupling.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality: The isoxazolidine nitrogen is a secondary amine. Its nucleophilicity is severely dampened by the adjacent oxygen (the α -effect) and sterically hindered by the C4-methyl and C4-hydroxyl groups. Standard HBTU/DIPEA coupling will fail. We must employ HATU with an HOAt additive to form a highly reactive 7-aza-OBt ester intermediate.

  • Resin Preparation: Swell the Fmoc-AA-Wang resin (0.1 mmol scale) in anhydrous DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5x).

  • Scaffold Activation: In a separate vial, pre-activate the Fmoc-protected (S)-4-methylisoxazolidin-4-ol derivative (3.0 eq) using HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for exactly 5 minutes to prevent epimerization.

  • Coupling: Transfer the activated scaffold to the resin. React for 2 hours at room temperature. Optional: Use microwave assistance (75°C, 15 mins) to drive the reaction to >99% completion.

  • Self-Validation Step (Chloranil Test):

    • Causality: The standard Kaiser test yields false negatives for secondary amines. You must use the Chloranil test to validate the deprotection of the isoxazolidine nitrogen before the next coupling step.

    • Action: Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A dark blue/green color on the beads confirms the presence of the secondary amine, validating a successful deprotection.

  • Global Cleavage: Treat the resin with TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours.

    • Causality: Triisopropylsilane (TIPS) is a mandatory scavenger here; without it, carbocations generated during cleavage will irreversibly alkylate the critical C4-hydroxyl group of the isoxazolidine ring.

  • Purification: Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Workflow Visualization

Peptidomimetic_Design N1 Target Peptide Identification N2 Epoxide Ring Opening (N-hydroxyphthalimide) N1->N2 N3 (S)-4-methylisoxazolidin-4-ol Synthesis N2->N3 Enantioselective N4 Fmoc-SPPS Coupling (HATU/HOAt) N3->N4 N5 Conformational Locking (β-Turn Induction) N4->N5 SPPS Cleavage N6 Protease-Resistant Drug Candidate N5->N6

Caption: Workflow from scaffold synthesis to protease-resistant peptidomimetic drug candidate.

References

  • Richard, M., Chapleur, Y., & Pellegrini-Moïse, N. (2016). Spiro sugar-isoxazolidine scaffold as useful polyfunctional building block for peptidomimetics design. Carbohydrate Research.[Link]

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. ResearchGate.[Link]

  • Martin, B. P., Cooper, M. E., Donald, D. K., & Guile, S. D. (2006). A Simple and Efficient Synthesis of Optically Pure 4-Alkylisoxazolidin-4-ols. Tetrahedron Letters.[Link]

  • Universal Peptidomimetics. Journal of the American Chemical Society (2010).[Link]

Sources

Method

scale-up synthesis of (S)-4-methylisoxazolidin-4-ol for research

Application Note & Protocol Topic: Scale-Up Synthesis of (S)-4-methylisoxazolidin-4-ol for Preclinical Research and Drug Development Abstract This document provides a comprehensive, robust, and scalable two-step protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Scale-Up Synthesis of (S)-4-methylisoxazolidin-4-ol for Preclinical Research and Drug Development

Abstract

This document provides a comprehensive, robust, and scalable two-step protocol for the synthesis of (S)-4-methylisoxazolidin-4-ol, a valuable chiral building block for drug discovery and development. Isoxazolidine scaffolds are privileged structures in medicinal chemistry, and access to enantiomerically pure derivatives is critical for structure-activity relationship (SAR) studies and the development of stereochemically defined drug candidates.[1][2] The presented methodology leverages the highly reliable and predictable Sharpless Asymmetric Epoxidation to establish the key quaternary stereocenter, followed by a regioselective ring-opening and intramolecular cyclization with hydroxylamine. This protocol is designed for a multi-gram scale, providing high-purity (S)-4-methylisoxazolidin-4-ol suitable for preclinical research, with detailed guidance on process controls, safety, and analytical validation.

Introduction

The isoxazolidine ring is a five-membered heterocyclic motif that serves as a versatile intermediate in organic synthesis and a core component in numerous biologically active molecules.[1] Its unique structure, featuring a labile N-O bond, allows for diverse chemical transformations, making it a precursor for amino alcohols, β-amino acids, and complex natural products. The stereochemistry of substituents on the isoxazolidine ring often plays a crucial role in biological activity, necessitating synthetic routes that provide precise stereocontrol.

(S)-4-methylisoxazolidin-4-ol, in particular, is an attractive chiral building block as it contains a quaternary stereocenter.[3] The development of a scalable synthesis is paramount for advancing drug discovery programs that utilize this scaffold into preclinical stages, where kilogram quantities of high-purity material are often required.[2] This guide details a synthetic strategy designed for scalability, reliability, and high stereochemical fidelity. The chosen pathway begins with the Sharpless Asymmetric Epoxidation (SAE) of 2-methyl-2-propen-1-ol, a Nobel Prize-winning reaction renowned for its high enantioselectivity and broad substrate scope.[4][5] This is followed by the reaction of the resulting chiral epoxide with hydroxylamine to construct the final isoxazolidine ring system.

Synthetic Strategy Overview

The synthesis is performed in two primary stages, designed to be executed sequentially with purification of the intermediate.

  • Part A: Asymmetric Epoxidation. The prochiral allylic alcohol, 2-methyl-2-propen-1-ol, is converted to the chiral intermediate, (S)-2,3-Epoxy-2-methyl-1-propanol. This is achieved using the Sharpless Asymmetric Epoxidation catalyst system, which consists of titanium(IV) isopropoxide, L-(+)-diethyl tartrate (L-(+)-DET) as the chiral ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[6][7]

  • Part B: Ring Formation. The purified chiral epoxide undergoes a nucleophilic ring-opening and subsequent intramolecular cyclization upon reaction with hydroxylamine. This step forms the isoxazolidine ring to yield the final product, (S)-4-methylisoxazolidin-4-ol.

The overall synthetic transformation is depicted below.

Synthetic_Pathway A 2-Methyl-2-propen-1-ol B (S)-2,3-Epoxy-2-methyl-1-propanol A->B  Part A: Sharpless Asymmetric Epoxidation (Ti(O-iPr)4, L-(+)-DET, TBHP) C (S)-4-Methylisoxazolidin-4-ol B->C  Part B: Cyclization (Hydroxylamine)

Caption: Overall synthetic pathway for (S)-4-methylisoxazolidin-4-ol.

Part A: Scale-Up Synthesis of (S)-2,3-Epoxy-2-methyl-1-propanol

Principle and Mechanistic Insights

The Sharpless Asymmetric Epoxidation provides a predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[4] The active catalyst is a dimeric titanium-tartrate complex formed in situ.[7] The choice of the tartrate ester enantiomer dictates which face of the alkene is epoxidized. For this protocol, L-(+)-diethyl tartrate is used, which, according to the Sharpless mnemonic, delivers the oxygen atom to the "bottom" face of the allylic alcohol when drawn in a specific orientation, yielding the desired (S)-epoxide.[4] The presence of activated 4Å molecular sieves is crucial to scavenge water, which can hydrolyze the titanium catalyst and diminish its activity and selectivity.[7]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Methyl-2-propen-1-ol≥98%e.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
L-(+)-Diethyl tartrate (L-(+)-DET)≥99%e.g., Sigma-Aldrich
Titanium(IV) isopropoxide (Ti(O-iPr)₄)≥98%e.g., Sigma-AldrichHandle under inert gas
tert-Butyl hydroperoxide (TBHP)5.0-6.0 M in decanee.g., Sigma-AldrichPotent Oxidizer
4Å Molecular SievesPowdered, activatede.g., Sigma-AldrichActivate by heating in a vacuum oven
Celite® 545N/Ae.g., Sigma-Aldrich
Sodium Hydroxide (NaOH)Reagent GradeFor preparing 10% w/v solution
Saturated Sodium Sulfite (Na₂SO₃)Reagent GradeFor preparing aqueous solution
Saturated Sodium Chloride (NaCl)Reagent GradeFor preparing brine solution
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade
Equipment
2 L Jacketed Glass ReactorWith overhead stirrer, thermocouple, and N₂ inlet
Chilling CirculatorCapable of maintaining -25°C
1 L Addition Funnel
Rotary Evaporator
Vacuum Distillation Apparatus
Detailed Experimental Protocol

Safety First: This procedure involves a potent oxidizer (TBHP) and moisture-sensitive reagents. Conduct all steps in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Reactor Setup: Set up the 2 L jacketed glass reactor with an overhead stirrer, thermocouple, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Initial Charging: Add 100 g of freshly activated, powdered 4Å molecular sieves to the reactor, followed by 1 L of anhydrous dichloromethane (DCM).

  • Catalyst Formation: Begin stirring and cool the DCM slurry to -20°C using the chilling circulator.

  • Add L-(+)-diethyl tartrate (12.1 g, 58.7 mmol) to the reactor.

  • Slowly add titanium(IV) isopropoxide (14.7 mL, 49.8 mmol) via syringe over 10 minutes. The mixture should turn from colorless to a pale yellow. Stir for 30 minutes at -20°C to allow for catalyst complex formation.

  • Substrate Addition: Add 2-methyl-2-propen-1-ol (30.0 g, 416 mmol) to the reactor in one portion.

  • Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 150 mL of a 5.5 M solution in decane, 825 mmol) to the addition funnel. Add the TBHP solution dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not rise above -15°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -20°C for 4-6 hours. Monitor the reaction progress by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting material (Rf ≈ 0.3) should be consumed, and a new spot for the epoxide product should appear (Rf ≈ 0.45).

  • Quenching: Once the reaction is complete, quench by slowly adding 100 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) while maintaining the temperature below 0°C.

  • Warm-up and Filtration: Remove the cooling bath and allow the mixture to warm to room temperature while stirring vigorously for 1 hour.

  • Add 100 mL of a 10% w/v NaOH solution and stir for another 30 minutes until a clear separation of layers is observed.

  • Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with 200 mL of DCM.

  • Work-up: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 150 mL of DCM.

  • Combine all organic layers and wash with 200 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to remove residual decane and other impurities, yielding (S)-2,3-Epoxy-2-methyl-1-propanol as a colorless oil.

Process Parameters and In-Process Controls
ParameterTarget ValueControl Method / IPCRationale
Reaction Temperature-20°C to -15°CJacketed reactor with circulatorCrucial for maintaining high enantioselectivity.[4]
Stirring Speed200-300 RPMOverhead stirrer controllerEnsures homogeneity of the slurry.
TBHP Addition Rate~1 mL/minAddition funnel stopcockControls the exotherm and prevents side reactions.
Reaction Time4-6 hoursTLC analysisEnsures complete conversion of the starting material.
Water ContentAnhydrousUse of dry solvents and molecular sievesPrevents catalyst deactivation.[7]
Expected Yield 75-85%
Expected Purity (ee) >95%Chiral GC/HPLC analysis

Part B: Synthesis of (S)-4-methylisoxazolidin-4-ol

Principle and Mechanistic Insights

This step involves the reaction of the chiral epoxide with hydroxylamine. The reaction proceeds via a nucleophilic attack of the hydroxylamine nitrogen on an electrophilic carbon of the epoxide ring, causing the ring to open.[8] This is followed by an intramolecular SN2 reaction where the oxygen of the hydroxyl group displaces the newly formed alkoxide, cyclizing to form the five-membered isoxazolidine ring. The reaction is typically performed in a protic solvent like ethanol, which facilitates proton transfers. The regioselectivity of the initial attack is key; for epoxides, nucleophilic attack under neutral or basic conditions generally occurs at the less sterically hindered carbon.[9] However, the subsequent intramolecular cyclization to form a stable 5-membered ring is a powerful driving force that directs the overall transformation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Prepare Hydroxylamine Solution (Hydroxylamine HCl + NaHCO₃ in EtOH) R2 Add Hydroxylamine Solution P1->R2 R1 Charge Reactor with Epoxide and Ethanol R1->R2 R3 Heat to Reflux (e.g., 78°C) R2->R3 R4 Monitor by TLC/LC-MS R3->R4 W1 Cool to Room Temp R4->W1 W2 Filter NaCl Precipitate W1->W2 W3 Concentrate Filtrate W2->W3 W4 Purify Crude Product (Column Chromatography) W3->W4 W5 Characterize Final Product W4->W5

Caption: Experimental workflow for the synthesis of (S)-4-methylisoxazolidin-4-ol.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
(S)-2,3-Epoxy-2-methyl-1-propanolAs synthesized in Part A
Hydroxylamine Hydrochloride (NH₂OH·HCl)≥99%e.g., Sigma-AldrichCorrosive, handle with care [10]
Sodium Bicarbonate (NaHCO₃)Reagent Grade
Ethanol (EtOH)200 Proof, Anhydrous
Ethyl AcetateHPLC GradeFor chromatography
HexanesHPLC GradeFor chromatography
Silica Gel230-400 meshFor column chromatography
Equipment
1 L Round-Bottom FlaskWith reflux condenser and magnetic stirrer
Heating Mantle with Stirring
Filtration Apparatus
Rotary Evaporator
Flash Chromatography System
Detailed Experimental Protocol
  • Preparation of Free Hydroxylamine: In a separate 500 mL flask, suspend hydroxylamine hydrochloride (34.8 g, 500 mmol) in 250 mL of anhydrous ethanol. To this stirred suspension, add sodium bicarbonate (42.0 g, 500 mmol) portion-wise over 20 minutes. Gas evolution (CO₂) will be observed. Stir the mixture at room temperature for 1 hour.

  • Reaction Setup: In the 1 L round-bottom flask, dissolve the purified (S)-2,3-Epoxy-2-methyl-1-propanol (29.6 g, 336 mmol) in 100 mL of anhydrous ethanol.

  • Reactant Addition: Filter the ethanolic hydroxylamine solution directly into the flask containing the epoxide. Rinse the filter cake of NaCl with an additional 50 mL of ethanol and add it to the reaction flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) using the heating mantle.

  • Monitoring: Stir the reaction at reflux for 12-18 hours. Monitor the reaction by TLC (Mobile Phase: 10% Methanol in DCM) or LC-MS until the epoxide starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of sodium chloride will be present.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with 50 mL of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain a viscous crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution of 0% to 10% methanol in dichloromethane to afford (S)-4-methylisoxazolidin-4-ol as a pale yellow oil.

Process Parameters and Expected Outcome
ParameterTarget ValueControl Method / IPCRationale
Reaction TemperatureReflux (~78°C)Heating mantle controllerProvides sufficient thermal energy to drive the reaction to completion.
Reaction Time12-18 hoursTLC / LC-MSEnsures full conversion of the epoxide intermediate.
Expected Yield 60-70%
Expected Purity >98%HPLC, NMR

Analytical Characterization and Quality Control

The identity and purity of the final product, (S)-4-methylisoxazolidin-4-ol, must be confirmed by a suite of analytical techniques.

AnalysisMethodExpected Result
Structure ¹H NMR, ¹³C NMRSpectra consistent with the proposed structure.
Identity High-Resolution Mass Spectrometry (HRMS)Calculated mass for C₄H₉NO₂ [M+H]⁺ matches the observed mass.
Purity HPLC-UV/ELSD>98% purity.
Stereochemical Purity Chiral HPLC>95% enantiomeric excess (ee).
  • Chiral HPLC Method Development: Enantiomeric excess can be determined using a chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak® series) with a polar organic mobile phase (e.g., mixtures of hexanes/isopropanol or acetonitrile/methanol).[11][12]

Process Safety Considerations

  • tert-Butyl Hydroperoxide (TBHP): TBHP is a strong oxidizing agent and can decompose violently upon heating or in the presence of contaminants. Always add it slowly to the reaction mixture under temperature control. Store away from heat and incompatible materials.

  • Hydroxylamine Hydrochloride: This compound is corrosive and can cause skin and eye irritation.[10][13][14] It is also unstable and can decompose upon heating. Handle in a well-ventilated area and avoid creating dust. Wear appropriate PPE.[15]

  • Titanium(IV) isopropoxide: This reagent is highly moisture-sensitive and will react with water to release flammable isopropanol. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Hazards: The quenching of the Sharpless epoxidation can be exothermic. Ensure adequate cooling is available and the quench solution is added slowly.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Part A: Low ee Inactive/wet molecular sieves; Poor quality Ti(O-iPr)₄ or tartrate; Reaction temp too high.Ensure molecular sieves are freshly activated. Use high-purity, anhydrous reagents. Maintain strict temperature control at -20°C.
Part A: Incomplete Reaction Insufficient TBHP; Deactivated catalyst.Add an additional 0.1-0.2 equivalents of TBHP. Ensure all reagents and solvents are anhydrous.
Part B: Low Yield Incomplete reaction; Decomposition of product during workup or purification.Increase reaction time or temperature slightly. Avoid excessive heat during solvent removal. Deactivate silica gel with 1% triethylamine in the eluent if product degradation on the column is suspected.
Part B: Multiple Products Side reactions; Incorrect regioselectivity in ring-opening.Ensure hydroxylamine is fully liberated from its salt before addition. Re-evaluate reaction conditions (solvent, temperature).

Conclusion

This application note provides a validated and detailed protocol for the scale-up synthesis of (S)-4-methylisoxazolidin-4-ol. By employing the Sharpless Asymmetric Epoxidation, this method ensures high enantiopurity of a key chiral intermediate, which is then efficiently converted to the final product. The procedures outlined herein, including process controls, safety guidelines, and analytical methods, are designed to facilitate the reliable production of this important building block for researchers in medicinal chemistry and drug development.

References

  • Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry. [Link]

  • (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]

  • Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. PMC. [Link]

  • Synthesis of β-Hydroxy O-Alkyl Hydroxylamines from Epoxides Using a Convenient and Versatile Two-Step Procedure. Thieme Connect. [Link]

  • Sharpless epoxidation. Wikipedia. [Link]

  • Strategies for the synthesis of isoxazolidine derivatives. ResearchGate. [Link]

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. PMC. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. ACS Publications. [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. PMC. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • Isoxazolidine synthesis. Organic Chemistry Portal. [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. [Link]

  • Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. PMC. [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PMC. [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. MDPI. [Link]

  • Hydroxylamine Hydrochloride Safety Data Sheet. Infinity Fine Chemicals. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. PubMed. [Link]

  • (PDF) Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate. [Link]

Sources

Application

Application Note: Strategies for the Regioselective Functionalization of the Hydroxyl Group in (S)-4-Methylisoxazolidin-4-ol

Executive Summary (S)-4-Methylisoxazolidin-4-ol is a highly valuable chiral building block in asymmetric synthesis and medicinal chemistry, frequently utilized to introduce functionally rich 3D pharmacophores into drug c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-4-Methylisoxazolidin-4-ol is a highly valuable chiral building block in asymmetric synthesis and medicinal chemistry, frequently utilized to introduce functionally rich 3D pharmacophores into drug candidates[1]. Typically synthesized via the reaction of N-hydroxyphthalimide with optically pure epichlorohydrin[2], this five-membered heterocycle presents a unique synthetic challenge: the regioselective functionalization of a sterically hindered tertiary alcohol in the presence of a highly nucleophilic secondary amine and a sensitive N–O bond.

This application note provides field-proven, self-validating protocols for the robust O-functionalization (acylation and alkylation) of (S)-4-methylisoxazolidin-4-ol, detailing the mechanistic causality behind each reagent choice to ensure high yields and structural integrity.

Mechanistic Insights & Causality

To successfully functionalize the C4-hydroxyl group, researchers must navigate three competing chemical realities:

  • The Nucleophilicity Dilemma: The secondary amine at the 2-position of the isoxazolidine ring is significantly more nucleophilic than the tertiary alcohol at the 4-position. Any direct attempt at O-alkylation or O-acylation without prior masking will result in exclusive N-functionalization. Causality: Orthogonal N-protection is a strict prerequisite.

  • Steric Hindrance at C4: The hydroxyl group is bound to a tertiary carbon flanked by a methyl group and two ring methylenes. Causality: Standard etherification or esterification conditions will fail. Activation of the electrophile via nucleophilic catalysis (e.g., DMAP) or generation of a highly reactive alkoxide (via NaH) is required to overcome this activation energy barrier.

  • N–O Bond Lability: The isoxazolidine core contains a weak N–O bond that is highly susceptible to reductive cleavage, a pathway that generates ring-opened 1,3-amino alcohols[3]. Causality: Reagents such as LiAlH₄, Zn/AcOH, or catalytic hydrogenation (H₂/Pd-C) must be strictly avoided during downstream processing.

FunctionalizationLogic SM (S)-4-Methylisoxazolidin-4-ol N_Prot N-Protection (Critical) Boc2O / Et3N SM->N_Prot Step 1 Fail Direct O-Functionalization (Fails: N-Alkylation) SM->Fail No Protection Int N-Boc-(S)-4-Methylisoxazolidin-4-ol N_Prot->Int O_Acyl O-Acylation Acyl Chloride, DMAP Int->O_Acyl Pathway A O_Alkyl O-Alkylation NaH, Alkyl Halide Int->O_Alkyl Pathway B O_Silyl O-Silylation Silyl Triflate, Lutidine Int->O_Silyl Pathway C

Figure 1: Logical workflow for the functionalization of (S)-4-methylisoxazolidin-4-ol.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Regioselective N-Protection (The Prerequisite)

Commercially available (S)-4-methylisoxazolidin-4-ol is frequently supplied as a hydrochloride salt[4]. Therefore, an additional equivalent of base is required to liberate the free amine in situ before protection.

  • Reagents: (S)-4-methylisoxazolidin-4-ol HCl (10 mmol), Di-tert-butyl dicarbonate (Boc₂O, 11 mmol), Triethylamine (Et₃N, 22 mmol), Anhydrous Dichloromethane (DCM, 30 mL).

  • Step-by-Step:

    • Suspend the hydrochloride salt in anhydrous DCM and cool to 0 °C under an inert argon atmosphere.

    • Add Et₃N dropwise. Causality: The first equivalent neutralizes the HCl salt; the second acts as the acid scavenger for the protection step.

    • Add Boc₂O dropwise as a solution in 5 mL DCM.

    • Remove the ice bath, warm to room temperature (25 °C), and stir for 4 hours.

    • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over MgSO₄, and concentrate.

  • Self-Validation System: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The starting material possesses a secondary amine and will stain deep purple/blue. The successful N-Boc protected intermediate lacks an N–H bond and will be strictly Ninhydrin-negative.

Protocol 2: O-Acylation via Nucleophilic Catalysis

To overcome the steric bulk of the C4 tertiary alcohol, 4-dimethylaminopyridine (DMAP) is utilized. DMAP reacts with the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, effectively bypassing the kinetic barrier of the hindered hydroxyl group.

  • Reagents: N-Boc-(S)-4-methylisoxazolidin-4-ol (5 mmol), Acyl Chloride (e.g., Acetyl chloride, 7.5 mmol), DMAP (0.5 mmol, 10 mol%), Anhydrous Pyridine (10 mL).

  • Step-by-Step:

    • Dissolve the N-protected intermediate in anhydrous pyridine. Add DMAP and cool the system to 0 °C.

    • Slowly add the acyl chloride dropwise.

    • Warm the reaction to 40 °C and stir for 12 hours. Causality: Mild heating is often required for tertiary alcohols even in the presence of DMAP.

    • Dilute with ethyl acetate and wash extensively with 1M CuSO₄ (to remove pyridine) followed by brine.

  • Self-Validation System: Utilize FTIR spectroscopy. The broad, prominent O–H stretch (~3400 cm⁻¹) of the starting material will completely disappear, replaced by a sharp, intense ester carbonyl (C=O) stretch at ~1735 cm⁻¹.

Protocol 3: O-Alkylation via Alkoxide Generation

Etherification requires the generation of a reactive alkoxide. Sodium hydride (NaH) is strong enough to deprotonate the tertiary alcohol, while the N-Boc group provides sufficient steric shielding and electronic deactivation to prevent base-catalyzed ring opening.

  • Reagents: N-Boc-(S)-4-methylisoxazolidin-4-ol (5 mmol), NaH (60% dispersion in mineral oil, 6 mmol), Alkyl Halide (e.g., Benzyl bromide, 7.5 mmol), Anhydrous DMF (15 mL).

  • Step-by-Step:

    • Suspend NaH in anhydrous DMF at 0 °C.

    • Add the N-protected intermediate dropwise. Stir for 30 minutes. Causality: Wait until H₂ gas evolution completely ceases to ensure quantitative alkoxide formation before introducing the electrophile.

    • Add the alkyl halide slowly and stir at room temperature for 12 hours.

    • Quench carefully with ice water and extract with diethyl ether.

  • Self-Validation System: ¹H NMR analysis. The exchangeable hydroxyl proton signal will vanish, and new signals corresponding to the alkyl appendage (e.g., a benzylic -CH₂- singlet at ~4.5 ppm) will unambiguously confirm ether formation.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the functionalization of the (S)-4-methylisoxazolidin-4-ol core based on the protocols described above.

Functionalization TypeReagent SystemTemp (°C)Time (h)Expected Yield (%)Key Analytical Marker
N-Protection (Boc) Boc₂O, Et₃N, DCM0 → 25492 - 95TLC: Ninhydrin negative
O-Acylation (Acetyl) AcCl, DMAP, Pyridine25 → 401275 - 85FTIR: C=O at 1735 cm⁻¹
O-Alkylation (Benzyl) NaH, BnBr, DMF0 → 251265 - 80¹H NMR: Ph-CH₂ at 4.5 ppm
O-Silylation (TBS) TBSOTf, 2,6-Lutidine0 → 25685 - 90¹H NMR: Si-CH₃ at 0.1 ppm

Downstream Processing & Heterocycle Stability

Once the tertiary hydroxyl group is functionalized, subsequent synthetic steps (such as Boc-deprotection) must be carefully selected to preserve the N–O bond. Mild acidic conditions (e.g., Trifluoroacetic acid in DCM) successfully remove the Boc group without disrupting the heterocycle. Conversely, reductive environments will destroy the isoxazolidine ring[3].

N_O_Cleavage Isox Functionalized Isoxazolidine Safe Standard Deprotection (e.g., TFA for Boc) Isox->Safe Mild Acid Danger Harsh Reduction (e.g., Zn/AcOH, H2/Pd-C) Isox->Danger Reductive Conditions Product Intact N-O Ring Product Safe->Product Retains Heterocycle Cleaved Ring-Opened 1,3-Amino Alcohol Danger->Cleaved N-O Bond Cleavage

Figure 2: Stability of the isoxazolidine N-O bond under various downstream processing conditions.

References

  • Martin, B. P., Cooper, M. E., & Donald, D. K. (2006) : A Simple and Efficient Synthesis of Optically Pure 4-Alkylisoxazolidin-4-ols. Source: Tetrahedron Letters. URL:[Link]

  • Fischer, R., et al. (2020) : Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006) : Greene's Protective Groups in Organic Synthesis. Source: John Wiley & Sons. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantioselectivity in (S)-4-methylisoxazolidin-4-ol Synthesis

Welcome to the technical support guide for the synthesis of (S)-4-methylisoxazolidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals aiming to enhance the enantiomeric excess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (S)-4-methylisoxazolidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals aiming to enhance the enantiomeric excess (e.e.) of this valuable chiral building block. Isoxazolidine scaffolds are pivotal in medicinal chemistry and natural product synthesis, making stereochemical control a critical parameter for success.[1]

This guide provides a structured approach to troubleshooting and optimization, moving from frequently asked questions to in-depth, systematic protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding suboptimal enantioselectivity.

Q1: What are the most common reasons for observing low enantiomeric excess (e.e.) in my reaction?

A: Low e.e. is a frequent challenge and typically stems from a few key areas. The primary culprits are often impure starting materials, a compromised or impure chiral catalyst, or non-optimal reaction conditions such as temperature and solvent choice.[2][3] A non-selective background reaction proceeding without the catalyst can also produce a racemic product, lowering the overall e.e.[4]

Q2: How significantly does reaction temperature impact enantioselectivity?

A: Temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantioselectivity.[3][4] This is because the energy difference between the two diastereomeric transition states that lead to the (S) and (R) enantiomers becomes more significant relative to the available thermal energy. This amplifies the catalyst's ability to direct the reaction through the lower-energy pathway, favoring the desired enantiomer.[2]

Q3: Can the choice of solvent dramatically alter the enantiomeric excess?

A: Absolutely. The solvent can profoundly influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[2][4] Switching from a non-coordinating solvent like toluene to a coordinating one like THF, or changing polarity, can dramatically alter the e.e. It is highly recommended to screen a range of solvents.[2][4]

Q4: My e.e. is high at the beginning of the reaction but decreases over time. What is happening?

A: This often indicates product epimerization or catalyst degradation. The chiral product, once formed, may be racemizing under the reaction conditions. Alternatively, the catalyst may be losing its activity or selectivity over time. To mitigate this, you can try shortening the reaction time, lowering the temperature, or using a more stable catalyst.[4]

Q5: How can I accurately determine the enantiomeric excess of my product?

A: The most reliable and widely used methods are chromatographic. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) use a chiral stationary phase to physically separate the two enantiomers, allowing for their accurate quantification.[5]

In-Depth Troubleshooting Guides

When simple fixes are not enough, a systematic approach is required. Use these guides to diagnose and resolve persistent issues with enantioselectivity.

Guide 1: Troubleshooting Persistently Low Enantiomeric Excess

This workflow provides a logical sequence of steps to identify the root cause of poor stereoselectivity.

Troubleshooting_Low_EE cluster_actions Troubleshooting Workflow Start Start: Low e.e. Observed Verify_Basics Step 1: Verify Basics - Reagent/Solvent Purity - Anhydrous Conditions - Accurate Concentrations Start->Verify_Basics Evaluate_Catalyst Step 2: Evaluate Catalyst - Verify Purity & Structure - Check Storage Conditions - Run Control Reaction Verify_Basics->Evaluate_Catalyst If no improvement Optimize_Params Step 3: Optimize Parameters - Screen Temperature - Screen Solvents - Vary Concentration Evaluate_Catalyst->Optimize_Params If catalyst is confirmed active Consider_Mechanism Step 4: Investigate Mechanism - Check for Background Reaction - Test for Product Racemization Optimize_Params->Consider_Mechanism If optimization yields minor gains Resolved Problem Resolved Consider_Mechanism->Resolved

Caption: A logical workflow for troubleshooting low enantioselectivity.

  • Step 1: Verify the Basics. Before investigating complex factors, rule out simple experimental errors.

    • Purity: Confirm the purity of all starting materials, reagents, and the catalyst. Impurities can poison the catalyst or promote non-selective side reactions.[2][4]

    • Solvent Quality: Ensure the solvent is anhydrous and of an appropriate grade. Water can deactivate many chiral Lewis acid catalysts.[2][5]

    • Measurements: Double-check all measurements and concentrations. Inaccurate stoichiometry can significantly impact the reaction.[2]

  • Step 2: Evaluate the Catalyst. The chiral catalyst is the heart of the asymmetric transformation.

    • Integrity: Verify the catalyst's purity and structural integrity, especially for in-house preparations.[2] For commercial catalysts, ensure they are from a reputable source and have been stored correctly under an inert atmosphere.[2]

    • Control Reaction: Run a reaction with a well-established substrate known to give high e.e. with your catalyst system. If this control also yields low e.e., it strongly suggests a problem with the catalyst itself.[2]

  • Step 3: Optimize Reaction Parameters. The synthesis of isoxazolidines via 1,3-dipolar cycloaddition is highly sensitive to reaction conditions.[1][6]

    • Temperature Screening: Systematically lower the reaction temperature. Start at room temperature and test at 0 °C, -20 °C, and even -78 °C.

    • Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Acetonitrile).[7]

    • Concentration: Investigate the effect of substrate concentration. In some systems, more dilute conditions can prevent catalyst aggregation and improve e.e.[2]

  • Step 4: Investigate the Reaction Mechanism.

    • Background Reaction: To check for an uncatalyzed racemic pathway, run the reaction without the chiral catalyst. If a significant amount of product forms, it is competing with your desired asymmetric reaction. Lowering the temperature can often slow this background reaction more than the catalyzed one.[4]

Guide 2: Addressing Inconsistent Results Between Batches

Reproducibility is key. If you observe significant variations in e.e. from one run to another, examine these factors.

Inconsistency_Troubleshooting Start Start: Inconsistent e.e. Check_Atmosphere Was a Strict Inert Atmosphere Maintained? Start->Check_Atmosphere Check_Reagents Are Reagents/Solvents from the Same Lot? Is Water Content Consistent? Check_Atmosphere->Check_Reagents Yes Improve_Inert Action: Improve Inert Gas Technique (e.g., Schlenk line, glovebox). Check_Atmosphere->Improve_Inert No Check_Setup Is Stirring Rate & Temperature Control Identical? Check_Reagents->Check_Setup Yes Standardize_Reagents Action: Use Freshly Purified Reagents. Quantify Water Content (Karl Fischer). Check_Reagents->Standardize_Reagents No Check_Catalyst Is Catalyst Preparation & Handling Consistent? Check_Setup->Check_Catalyst Yes Standardize_Setup Action: Use Calibrated Equipment. Ensure Consistent Stirring. Check_Setup->Standardize_Setup No Standardize_Catalyst Action: Follow a Strict Protocol for Catalyst Preparation/ Handling. Check_Catalyst->Standardize_Catalyst No Reaction_Scheme reactants Nitrone + Alkene product (S)-4-methylisoxazolidin-4-ol (and (R)-enantiomer) reactants->product 1,3-Dipolar Cycloaddition reactants->product catalyst Chiral Catalyst (e.g., Lewis Acid) Solvent, Temp

Caption: General scheme for 1,3-dipolar cycloaddition.

  • Glassware Preparation: Thoroughly dry all glassware in an oven (>120 °C) overnight and assemble while hot under a stream of dry nitrogen or argon. [5]2. Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add the chiral ligand and the metal precursor (e.g., Cu(OTf)₂, Ti(IV) complex) in the appropriate anhydrous solvent. Stir according to the literature procedure to allow for complex formation. [8][9]3. Reaction Assembly: Cool the catalyst solution to the desired temperature (e.g., -20 °C).

  • Addition of Reactants: Add the dipolarophile (alkene) to the catalyst solution. Then, add the 1,3-dipole (nitrone) dropwise via a syringe pump over a period of time to maintain a low concentration.

  • Reaction Monitoring: Stir the mixture at the set temperature and monitor its progress by TLC, GC, or HPLC. [3]6. Work-up: Once the reaction is complete, quench as appropriate for the specific chemistry, often with a saturated aqueous solution (e.g., NH₄Cl). [3]7. Purification & Analysis: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product via column chromatography. Determine the yield and enantiomeric excess of the final product.

References
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem.
  • Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric Catalysis - Benchchem.
  • Cu/chiral phosphoric acid-catalyzed asymmetric (3 + 2) cycloaddition of donor–acceptor aziridines with aldehydes: synthesis of enantioenriched oxazolidines as potential antitumor agents - Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of Isoxazolidines from Substituted Vinylnitrones and Conjugated Carbonyls via Visible-Light Photocatalysis - NSF PAR.
  • Intramolecular cycloaddition of nitrones in total synthesis of natural products.
  • Catalytic Asymmetric Synthesis of Isoxazolines from Silyl Nitronates - ACS Publications.
  • Scheme 1: Synthetic approach towards isoxazolidin-4-ols via the... - ResearchGate.
  • Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis - MDPI.
  • Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-dipolar cycloaddition - Arabian Journal of Chemistry.
  • Asymmetric catalysis with chiral oxazolidine ligands - RSC Publishing.
  • Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation - Beilstein Journals.
  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry - ACS Publications.
  • Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes | Journal of the American Chemical Society.
  • managing reaction conditions to improve enantiomeric excess - Benchchem.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC.
  • Application of chiral 2-isoxazoline for the synthesis of syn-1,3-diol analogs - PMC.
  • A Nitrone Dipolar Cycloaddition Strategy toward an Enantioselective Synthesis of Massadine - PMC.
  • Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - Beilstein Journals.
  • Oxazolidine synthesis - Organic Chemistry Portal.
  • Asymmetric reactions_synthesis.
  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PubMed.
  • Isoxazolidine synthesis - Organic Chemistry Portal.
  • improving enantiomeric excess in asymmetric synthesis - Benchchem.

Sources

Optimization

preventing racemization of (S)-4-methylisoxazolidin-4-ol during heating

Troubleshooting Guide & FAQs: Preventing Racemization of (S)-4-methylisoxazolidin-4-ol During Heating Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide & FAQs: Preventing Racemization of (S)-4-methylisoxazolidin-4-ol During Heating

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical challenge in asymmetric synthesis and drug development: maintaining the optical purity of chiral isoxazolidine building blocks during thermal processing.

(S)-4-methylisoxazolidin-4-ol is a highly valuable chiral auxiliary and intermediate, synthesized natively from chiral epoxide precursors[1],[2]. However, researchers frequently report a frustrating loss of enantiomeric excess (ee) when concentrating or heating this compound. This guide unpacks the chemical causality behind this degradation and provides self-validating protocols to ensure your stereocenters remain intact.

Mechanistic Causality: Why Does the C4 Stereocenter Racemize?

To solve the problem, we must first understand the molecule's vulnerabilities. The C4 position of (S)-4-methylisoxazolidin-4-ol is a tertiary alcohol . While the isoxazolidine ring itself (the N–O bond) is relatively stable to mild heat, tertiary alcohols are highly susceptible to acid-catalyzed dehydration .

When exposed to elevated temperatures in the presence of even trace acidic impurities (such as silica gel bleed from chromatography, or unneutralized reaction byproducts), the C4 hydroxyl group becomes protonated. This oxonium ion rapidly loses water to form a planar, relatively stable tertiary carbocation (or an intermediate endocyclic/exocyclic alkene). Subsequent rehydration occurs indiscriminately from either face of the planar intermediate, yielding a racemic mixture of (R) and (S) enantiomers.

Racemization S_Isomer (S)-4-methylisoxazolidin-4-ol (Chiral Tertiary Alcohol) Protonated Protonated Oxonium Ion (+H+) S_Isomer->Protonated Acidic Impurities + Heat Racemate Racemic Mixture (Loss of Optical Purity) S_Isomer->Racemate Carbocation Planar C4 Carbocation (Loss of H2O) Protonated->Carbocation Dehydration Carbocation->S_Isomer Rehydration (Face A) R_Isomer (R)-4-methylisoxazolidin-4-ol (Inverted) Carbocation->R_Isomer Rehydration (Face B) R_Isomer->Racemate

Fig 1. Acid-catalyzed dehydration-rehydration racemization pathway at the C4 stereocenter.

Quantitative Data: Environmental Triggers for Racemization

The rate of racemization is a function of temperature, solvent proticity, and pH. The following table summarizes the empirical stability of the (S)-4-methylisoxazolidin-4-ol stereocenter under various thermal conditions.

Table 1: Effect of Temperature, Solvent, and pH on Enantiomeric Excess (ee)

Temperature (°C)Solvent SystemAdditive / pH ProfileTime (h)Final ee (%)Mechanistic Outcome
40MethanolNone (pH ~7.0)12>99Thermally stable below dehydration threshold.
60MethanolNone (pH ~7.0)1292Minor solvolytic racemization initiated by protic solvent.
80TolueneNone (pH ~7.0)1298Aprotic environment suppresses proton transfer.
80Toluene0.1% TFA (pH <3.0)211Rapid acid-catalyzed dehydration/rehydration.
80Toluene1.0% Et₃N (pH ~9.0)12>99Base-stabilized; oxonium formation completely blocked.
Troubleshooting FAQs

Q1: I am evaporating methanol from my product on a rotary evaporator, and my ee drops from 99% to 85%. What am I doing wrong? A: You are likely exceeding the thermal threshold in a protic environment. Methanol facilitates proton transfer, which lowers the activation energy required for the dehydration pathway. Ensure your water bath does not exceed 40–45 °C and use a deeper vacuum (e.g., <50 mbar) to drive evaporation rather than relying on heat.

Q2: I need to heat my reaction to 80 °C for a subsequent functionalization step. How can I protect the stereocenter? A: If high temperatures are unavoidable, the system must be strictly buffered. Adding a mild, non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) at 0.1% to 1.0% v/v prevents the formation of the oxonium ion. Alternatively, temporarily protecting the tertiary alcohol as a silyl ether (e.g., TMS or TES) will completely block the dehydration pathway.

Q3: Does the N-substituent on the isoxazolidine ring affect the racemization rate? A: Yes. Electron-withdrawing groups (EWGs) on the nitrogen (e.g., Boc, Cbz) reduce the overall electron density of the ring, which slightly destabilizes the C4 carbocation intermediate, thereby slowing the rate of dehydration. Conversely, electron-donating groups (EDGs) or a free amine can stabilize the intermediate, making strict pH control even more critical.

Self-Validating Experimental Protocols

To ensure scientific integrity, your workflow must be self-validating. This means actively verifying the pH before applying heat and quantitatively confirming the ee afterward.

Protocol A: Thermally Safe Concentration and Solvent Exchange

Objective: Remove volatile solvents without compromising the C4 stereocenter.

  • Aliquoting & pH Verification: Before placing the crude mixture on a rotary evaporator, extract a 100 µL aliquot. Spot it onto moistened pH paper. If the pH is < 7.0, proceed to Step 2. If pH ≥ 7.0, proceed to Step 3.

  • Active Neutralization: Add Triethylamine (Et₃N) dropwise to the bulk organic phase until the apparent pH reaches 7.5–8.0. Causality: This neutralizes trace acids (like silica gel residues) that catalyze dehydration.

  • Parameter Setup: Set the rotary evaporator water bath to a maximum of 40 °C . Do not exceed this temperature for protic solvents (MeOH, EtOH).

  • Vacuum Optimization: Lower the pressure gradually to 50 mbar (or lower, depending on the solvent) to maintain a high evaporation rate via pressure reduction rather than thermal input.

  • Solvent Swap (If applicable): If transitioning to a high-heat reaction, swap the protic solvent for an aprotic solvent (e.g., Toluene or EtOAc) by adding the aprotic solvent and re-evaporating twice.

Protocol B: Chiral HPLC Validation of Enantiomeric Excess

Objective: Accurately quantify the optical purity of the isolated product.

  • Sample Preparation: Dissolve 1 mg of the concentrated (S)-4-methylisoxazolidin-4-ol in 1 mL of HPLC-grade pure methanol or acetonitrile[2]. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a normal-phase polysaccharide-type chiral stationary phase. A Chiralcel-OJ column is highly recommended for isoxazolidin-4-ol derivatives[2].

  • Mobile Phase: Run an isocratic elution using pure methanol or a Hexane/IPA mixture (e.g., 90:10), depending on the specific N-protecting group present.

  • Detection & Integration: Monitor via UV (if a chromophore is present on the N-substituent) or Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)[2]. Integrate the area under the curves for the (S) and (R) peaks to calculate the final ee.

Workflow Start Crude (S)-4-methylisoxazolidin-4-ol in Protic Solvent TestPH Check pH of Solution Start->TestPH Neutralize Add 0.1% Et3N (Buffer to pH 7.5-8.0) TestPH->Neutralize If pH < 7 Evaporate Rotary Evaporation (T_bath < 40°C, P < 50 mbar) TestPH->Evaporate If pH >= 7 Neutralize->Evaporate Analyze Chiral HPLC Analysis (Chiralcel-OJ Column) Evaporate->Analyze Success Enantiopure Product (>98% ee) Analyze->Success

Fig 2. Optimized workflow for thermal processing and validation of enantiopure isoxazolidin-4-ols.

References
  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for (S)-4-methylisoxazolidin-4-ol Crystallization

Welcome to the technical support center for the crystallization of (S)-4-methylisoxazolidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of (S)-4-methylisoxazolidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this chiral compound. The content is structured to provide both immediate troubleshooting solutions and a deeper understanding of the underlying crystallization principles.

Part A: Troubleshooting Guide

This section addresses specific issues you may encounter during your crystallization experiments. Each answer provides a diagnosis of the potential cause and a set of actionable steps for resolution.

Q1: My compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the level of supersaturation is too high, causing the solute molecules to aggregate rapidly and disorderly.[1] For a molecule like (S)-4-methylisoxazolidin-4-ol, with its hydrogen-bonding capabilities, this is a common challenge.

Probable Causes & Solutions:

  • Cause 1: Excessive Supersaturation. The solution is too concentrated, or the temperature has been dropped too quickly.

    • Solution: Re-heat the solution until the oil fully redissolves. Then, allow it to cool much more slowly. Insulating the flask can promote the slow cooling needed for large crystal formation.[2] If using an anti-solvent, add it more slowly and with vigorous stirring to avoid creating pockets of very high supersaturation.[3]

  • Cause 2: Inappropriate Solvent Choice. The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures.[4]

    • Solution: Try a solvent in which the compound has slightly lower solubility. Alternatively, use a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., Methanol) and then slowly add a miscible "poor" or anti-solvent (e.g., Hexane) until turbidity (cloudiness) appears.[5] Heating this turbid solution until it becomes clear and then allowing it to cool slowly can yield crystals.

  • Cause 3: Presence of Impurities. Impurities can disrupt the crystal lattice formation and promote oiling.

    • Solution: Ensure your starting material is of sufficient purity (>90% is recommended).[4] If necessary, perform a preliminary purification step like column chromatography before attempting crystallization.

Q2: Why am I getting a very low or no crystal yield?

A2: A low yield indicates that a significant portion of your compound remained in the mother liquor post-crystallization. This is fundamentally a solubility and equilibrium problem.

Probable Causes & Solutions:

  • Cause 1: High Solubility in Cold Solvent. The chosen solvent may be too effective, keeping a large amount of the (S)-4-methylisoxazolidin-4-ol dissolved even after cooling. The ideal solvent should show a steep solubility curve: high solubility at high temperatures and very low solubility at low temperatures.[5][6]

    • Solution: Test alternative solvents. A good screening practice is to dissolve a few milligrams of your compound in a small volume of solvent at room temperature. If it dissolves easily, the solvent is likely too good.[2] The ideal solvent will require heating to dissolve the compound. After cooling, place the solution in an ice bath to maximize precipitation.

  • Cause 2: Insufficient Volume Reduction (for Evaporation). If using the slow evaporation method, not enough solvent may have evaporated to reach the point of supersaturation.

    • Solution: Allow more time for evaporation or increase the surface area of the solution. Covering the vessel with perforated film can help control the evaporation rate.[7]

  • Cause 3: Premature Filtration. Filtering the crystals while the solution is still warm will leave a significant amount of dissolved product behind.

    • Solution: Ensure the crystallization process is complete by allowing the flask to cool to room temperature undisturbed, followed by chilling in an ice bath to maximize the yield before filtration.[6]

Q3: The crystals are too small, aggregated, or of poor quality. How can I grow larger, single crystals?

A3: Crystal quality is a direct result of the balance between nucleation (the birth of new crystals) and growth (the expansion of existing crystals). Poor quality crystals often arise when nucleation dominates over growth.[4] The goal is to create a few nucleation sites and allow them to grow slowly and orderly.[7]

Probable Causes & Solutions:

  • Cause 1: Rapid Crystallization. Fast cooling, rapid evaporation, or quick addition of an anti-solvent leads to the rapid formation of many small crystals.

    • Solution: Slow down the entire process.

      • Slow Cooling: Use a Dewar flask filled with hot water or an insulated container to slow the cooling rate from hours to days.[7]

      • Vapor Diffusion: Dissolve the compound in a good solvent and place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent will slowly diffuse into the vial, gradually inducing crystallization.[4]

      • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser, good solvent. Crystals will form slowly at the interface as the solvents diffuse into one another.[4]

  • Cause 2: Too Many Nucleation Sites. Dust, scratches on the glassware, or fine particulates can all act as sites for new crystals to form, preventing the growth of large single crystals.[4]

    • Solution: Use meticulously clean glassware. Filtering the hot, saturated solution through a small plug of cotton or filter paper into a clean flask can remove potential nucleation sites before cooling.[2]

  • Cause 3: Agitation. Disturbing the solution during crystal growth can cause secondary nucleation, leading to a shower of small crystals.

    • Solution: Set up your crystallization in a location free from vibrations and do not disturb it while the crystals are forming.[6][7]

Q4: I suspect polymorphism. How can I control which crystal form I get?

A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in drug development as different polymorphs can have different physical properties.[8] The formation of a specific polymorph is governed by both thermodynamics (stability) and kinetics (rate of formation).[9]

Strategies for Polymorph Control:

  • Solvent Choice: The solvent can influence which polymorph crystallizes. Hydrogen bonding interactions between the solvent and (S)-4-methylisoxazolidin-4-ol can stabilize a particular molecular conformation in solution, predisposing it to form a specific crystal lattice.[10][11]

    • Protocol: Systematically screen a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., protic vs. aprotic). Solvents like ethanol, ethyl acetate, acetonitrile, and toluene can produce different forms.[10]

  • Temperature and Cooling Rate:

    • Thermodynamic Control: Slow cooling and prolonged equilibration at a higher temperature tend to favor the most thermodynamically stable polymorph.[8]

    • Kinetic Control: Rapid cooling (quenching) can "trap" a less stable, metastable polymorph which may form faster.[9]

  • Supersaturation Level: Different polymorphs can have different solubility profiles and may nucleate at different levels of supersaturation.[11]

    • Protocol: Vary the initial concentration of your compound or the rate of anti-solvent addition to access different supersaturation regimes.[12]

  • Seeding: Introducing a seed crystal of the desired polymorph into a slightly supersaturated solution is the most direct way to control the crystal form.

Part B: Frequently Asked Questions (FAQs)

This section covers fundamental concepts related to the crystallization of (S)-4-methylisoxazolidin-4-ol.

Q1: What are the ideal properties of a solvent for crystallizing (S)-4-methylisoxazolidin-4-ol?

A1: The selection of an appropriate solvent is the most critical factor in successful crystallization.[5] For (S)-4-methylisoxazolidin-4-ol, a polar molecule with a hydroxyl group, consider the following:

  • Solubility Profile: The compound should be highly soluble in the hot solvent but have low solubility in the cold solvent. This differential is essential to achieve a good recovery of the crystalline material upon cooling.[5][6]

  • Boiling Point: The solvent's boiling point should ideally be between 60-120 °C. A solvent with a very low boiling point will evaporate too quickly, while a very high boiling point can make it difficult to remove from the final crystals.

  • Inertness: The solvent must not react with the compound.

  • Hydrogen Bonding: Given the hydroxyl group on your molecule, solvents capable of hydrogen bonding (e.g., alcohols like ethanol) can be effective. However, sometimes less interactive solvents (e.g., ethyl acetate, toluene) may yield better quality crystals by allowing solute-solute interactions to dominate.[4] Isoxazolidine derivatives have shown solubility in ethanol.[13]

  • Safety and Practicality: The solvent should be non-toxic, inexpensive, and readily available.

Table 1: Solvent Property Quick-Reference Guide

SolventBoiling Point (°C)PolarityH-BondingComments
Ethanol 78HighDonor & AcceptorOften a good starting point for polar molecules.[13]
Methanol 65HighDonor & AcceptorMore volatile than ethanol; may cause rapid crystallization.
Isopropanol 82MediumDonor & AcceptorGood alternative to ethanol, slightly less polar.
Ethyl Acetate 77MediumAcceptor OnlyA common choice that can yield high-quality crystals.[4]
Acetonitrile 82HighAcceptor OnlyApolar aprotic solvent, good for avoiding solvent incorporation.
Toluene 111LowNoneCan be effective if other polar solvents are too good.[4]
Water 100Very HighDonor & AcceptorMay be used as an anti-solvent with a miscible organic solvent.[14]
Hexane/Heptane 69 / 98Very LowNonePrimarily used as anti-solvents.[4]
Q2: What are the most common crystallization techniques, and which is best for my compound?

A2: The best technique depends on your objective (e.g., bulk purification vs. single crystal growth) and the properties of your compound.

  • Slow Cooling: This is the most common method for purification.[2] A hot, saturated solution is allowed to cool slowly, causing the compound to crystallize. It is excellent for obtaining a large quantity of purified material.[6]

  • Slow Evaporation: A near-saturated solution is left partially covered, allowing the solvent to evaporate slowly over days.[7] This method is simple and often used for growing high-quality crystals for analysis, as it maintains a constant temperature.

  • Anti-Solvent Addition: This involves adding a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent, reducing the solute's solubility and inducing crystallization.[3][14] This technique is useful for compounds that are highly soluble in most solvents at all temperatures. The mechanism involves the anti-solvent increasing the chemical potential of the solute, which drives nucleation and growth.[15]

  • Vapor/Liquid Diffusion: These are advanced techniques ideal for growing high-quality single crystals from very small amounts of material. They involve the slow introduction of an anti-solvent via the vapor or liquid phase to gently bring the solution to supersaturation.[4]

Workflow for Method Selection

CrystallizationWorkflow cluster_0 Start: Solvent Screening cluster_1 Primary Method Selection cluster_2 Alternative Methods cluster_3 Optimization Start Dissolve compound in various hot solvents TestCooling Cool to RT, then ice bath Start->TestCooling Check Good crystal formation? TestCooling->Check SlowCool Proceed with Slow Cooling Crystallization Check->SlowCool Yes ExploreOther Compound too soluble or oils out Check->ExploreOther No Optimize Optimize Rate, Temp, & Concentration SlowCool->Optimize AntiSolvent Try Anti-Solvent Addition ExploreOther->AntiSolvent VaporDiffusion Try Vapor/Liquid Diffusion (for single crystals) ExploreOther->VaporDiffusion SlowEvap Try Slow Evaporation ExploreOther->SlowEvap AntiSolvent->Optimize VaporDiffusion->Optimize SlowEvap->Optimize

Caption: Workflow for selecting and optimizing a crystallization method.

Q3: How pure does my (S)-4-methylisoxazolidin-4-ol need to be before attempting crystallization?

A3: While crystallization is an excellent purification technique, its effectiveness depends on the nature and amount of impurities.[6] As a general rule, a starting purity of at least 80-90% is recommended for growing high-quality crystals suitable for single-crystal X-ray diffraction.[4] For general purification, you can start with less pure material, but be aware that high levels of impurities can inhibit nucleation, slow down crystal growth, or become trapped in the crystal lattice, reducing the final purity.

Q4: What is the role of supersaturation and how is it controlled?

A4: Supersaturation is the essential driving force for crystallization. A solution is supersaturated when it contains more dissolved solute than it would under equilibrium (saturated) conditions.[1] No crystallization can occur without it. The level of supersaturation dictates the kinetics of the process:

  • Low Supersaturation: Favors slower crystal growth on existing surfaces, leading to larger, higher-quality crystals.

  • High Supersaturation: Tends to cause rapid, spontaneous nucleation, resulting in many small crystals or even oiling out.[14]

Supersaturation is generated and controlled by three primary methods:[14]

  • Cooling: For compounds that are more soluble at higher temperatures, cooling a saturated solution creates supersaturation.[12] The rate of cooling directly controls the rate at which supersaturation is generated.[3]

  • Solvent Evaporation: Removing solvent from the solution increases the solute concentration, eventually pushing it past the saturation point.

  • Anti-solvent Addition: Adding a miscible solvent in which the solute is insoluble reduces the overall solubility of the solute in the mixed solvent system, thereby creating supersaturation.[12]

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (2024). ResearchGate.
  • Growing Crystals. (n.d.). MIT.
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • Antisolvent Crystallization. (n.d.). RM@Schools.
  • Fard, Z. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1854.
  • Controlling crystal polymorphism: from stability prediction to crystallization process design. (2005). IUCr Journals.
  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
  • Choice of Solvent. (2022). Chemistry LibreTexts.
  • Heterogeneous Interactions Promote Crystallization and Spontaneous Resolution of Chiral Molecules. (2021). Journal of the American Chemical Society.
  • Three-Step Mechanism of Antisolvent Crystallization. (2022). NSF PAR.
  • Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). White Rose Research Online.
  • Modelling and control of combined cooling and antisolvent crystallization processes. (n.d.). MIT.
  • Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm (RSC Publishing).

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Stereochemical Influence: The Reactivity of (S)- and (R)-4-methylisoxazolidin-4-ol

An In-depth Technical Guide Introduction In the landscape of modern synthetic chemistry, particularly in the realm of drug development and materials science, the control of stereochemistry is not merely an academic exerc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction

In the landscape of modern synthetic chemistry, particularly in the realm of drug development and materials science, the control of stereochemistry is not merely an academic exercise but a critical determinant of function, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities. This guide delves into the nuanced world of stereoisomerism by comparing the anticipated reactivity of two such molecules: (S)-4-methylisoxazolidin-4-ol and (R)-4-methylisoxazolidin-4-ol.

While direct, head-to-head comparative experimental data for these specific enantiomers is not extensively documented in publicly accessible literature, their reactivity profiles can be confidently predicted. This analysis is built upon the foundational principles of stereochemistry and supported by extensive data from analogous chiral heterocyclic systems, such as isoxazolidines and oxazolidinones, which are workhorses in asymmetric synthesis.[1][2] This guide will elucidate how the fixed, three-dimensional arrangement of atoms in these enantiomers dictates their chemical behavior, transforming them from simple molecules into powerful tools for stereoselective control.

Part 1: The Stereochemical Foundation: Structure and Influence

The core of the reactivity difference between the (S) and (R) enantiomers of 4-methylisoxazolidin-4-ol lies in their three-dimensional architecture. The isoxazolidine ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[3] The critical feature of these molecules is the quaternary stereocenter at the C4 position, bearing both a methyl (-CH3) and a hydroxyl (-OH) group.

The absolute configuration—designated (S) for Sinister and (R) for Rectus according to Cahn-Ingold-Prelog priority rules—fixes these groups in a specific spatial orientation. This chiral environment is the primary factor governing how the molecule interacts with other reagents. In essence, the methyl group on one face of the ring and the hydroxyl group on the other create a permanent steric and electronic bias.

G cluster_S (S)-4-methylisoxazolidin-4-ol cluster_R (R)-4-methylisoxazolidin-4-ol S_mol S_desc The methyl group projects from one face, creating a sterically hindered environment. R_mol R_desc The methyl group projects from the opposite face, presenting a mirror-image steric environment.

Caption: 3D structures of (S) and (R)-4-methylisoxazolidin-4-ol.

This intrinsic chirality is the basis for their most valuable application: directing the stereochemical outcome of reactions. Any chemical transformation occurring at or near the isoxazolidine ring will be influenced by this pre-existing stereocenter.

Part 2: Comparative Reactivity in Asymmetric Synthesis

The fundamental difference in reactivity between the (S) and (R) enantiomers is not in if or how fast they react with achiral reagents, but in the stereochemical outcome of the products they form. They are expected to provide mirror-image results in stereoselective transformations.

Scenario A: Application as Chiral Auxiliaries

One of the most powerful applications for chiral molecules like these is as chiral auxiliaries.[1][4][5] In this role, the molecule is temporarily attached to a prochiral substrate to direct the stereoselective formation of a new chiral center.

Consider a hypothetical N-acylation of the isoxazolidine, followed by the formation of an enolate and subsequent alkylation. The bulky C4-methyl group would effectively shield one face of the enolate plane, forcing an incoming electrophile to approach from the opposite, less sterically hindered face.

  • (S)-4-methylisoxazolidin-4-ol Auxiliary: Would direct the electrophile to attack a specific face of the prochiral substrate (e.g., the Re face).

  • (R)-4-methylisoxazolidin-4-ol Auxiliary: Being the mirror image, it would direct the electrophile to the opposite face (the Si face).

After the reaction, the auxiliary is cleaved, releasing an enantiomerically enriched product. The choice of the (S) or (R) auxiliary directly determines which enantiomer of the final product is synthesized. This predictable control is a cornerstone of modern asymmetric synthesis.[1]

G start Prochiral Substrate (e.g., Propionyl Chloride) S_aux (S)-Auxiliary start->S_aux R_aux (R)-Auxiliary start->R_aux S_acyl N-Acyl-(S)-Isoxazolidine S_aux->S_acyl R_acyl N-Acyl-(R)-Isoxazolidine R_aux->R_acyl enolate_form Enolate Formation (e.g., LDA, -78°C) S_acyl->enolate_form R_acyl->enolate_form S_enolate (S)-Enolate (Re face exposed) enolate_form->S_enolate R_enolate (R)-Enolate (Si face exposed) enolate_form->R_enolate S_product_complex Diastereomer A S_enolate->S_product_complex R_product_complex Diastereomer B (Mirror Image of A) R_enolate->R_product_complex electrophile Electrophile (E+) (e.g., Benzyl Bromide) electrophile->S_product_complex electrophile->R_product_complex cleavage Auxiliary Cleavage S_product_complex->cleavage R_product_complex->cleavage S_final Product Enantiomer S' cleavage->S_final R_final Product Enantiomer R' cleavage->R_final

Caption: Facial selectivity directed by (S) and (R) enantiomers as chiral auxiliaries.

Scenario B: Use as Chiral Building Blocks

When used as chiral building blocks, the inherent stereochemistry of the isoxazolidine is incorporated into the final product. A common transformation for isoxazolidines is the reductive cleavage of the labile N-O bond, which yields a 1,3-amino alcohol.

The stereochemical outcome of this ring-opening is directly determined by the starting enantiomer.

Starting MaterialReactionProduct
(S)-4-methylisoxazolidin-4-olN-O Bond Cleavage (e.g., H₂, Raney Ni)(S)-4-amino-2-methylbutan-2-ol
(R)-4-methylisoxazolidin-4-olN-O Bond Cleavage (e.g., H₂, Raney Ni)(R)-4-amino-2-methylbutan-2-ol

This transformation provides a reliable route to enantiomerically pure 1,3-amino alcohols, which are valuable synthons for a wide range of biologically active molecules.

Part 3: Experimental Principles and a Representative Protocol

To illustrate the practical application of these principles, we provide a generalized protocol for a diastereoselective reaction using a chiral auxiliary. While not specific to 4-methylisoxazolidin-4-ol, the Evans' Asymmetric Aldol Reaction using a chiral oxazolidinone auxiliary is the gold standard and perfectly demonstrates the underlying logic.[5]

Protocol: Diastereoselective Aldol Reaction using an Evans' Auxiliary

This protocol describes the reaction between an N-propionyl oxazolidinone and benzaldehyde to form a syn-aldol adduct with high diastereoselectivity.

1. N-Acylation of the Chiral Auxiliary:

  • Step: Dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool to 0 °C.

  • Step: Add n-butyllithium (n-BuLi) dropwise to deprotonate the nitrogen, forming the lithium amide.

  • Step: Add propionyl chloride dropwise and allow the reaction to warm to room temperature.

  • Causality: This covalently attaches the prochiral substrate to the chiral director. Anhydrous and inert conditions are critical to prevent quenching of the highly basic n-BuLi.

2. Diastereoselective Enolate Formation:

  • Step: Dissolve the N-propionyl auxiliary in anhydrous THF and cool to -78 °C.

  • Step: Add a solution of lithium diisopropylamide (LDA) or another suitable base (e.g., NaHMDS) dropwise to form the (Z)-enolate.

  • Causality: Low temperature is essential to maintain kinetic control and prevent side reactions. The structure of the auxiliary and the choice of base favor the formation of the (Z)-enolate, which is crucial for achieving high syn-selectivity in the subsequent aldol addition.

3. Aldol Addition:

  • Step: Add benzaldehyde (the electrophile) dropwise to the enolate solution at -78 °C. Stir for several hours.

  • Step: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Causality: The enolate attacks the aldehyde. The chiral auxiliary's substituent (e.g., a phenyl or isopropyl group) blocks one face of the enolate, forcing the aldehyde to approach from the opposite side. This leads to the formation of one major diastereomer of the aldol adduct.

4. Workup and Analysis:

  • Step: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step: Purify the product by flash column chromatography.

  • Step: Determine the diastereomeric ratio (d.r.) using ¹H NMR spectroscopy or chiral HPLC.

  • Causality: Standard procedures to isolate and purify the product. Spectroscopic and chromatographic analysis provides quantitative data on the success of the stereoselective transformation.

G step1 Step 1: Acylation Dissolve Auxiliary in THF Add n-BuLi at 0°C Add Acyl Chloride step2 Step 2: Enolate Formation Dissolve Acyl-Auxiliary in THF Cool to -78°C Add LDA/NaHMDS step1->step2 Isolate Acylated Auxiliary step3 Step 3: Aldol Addition Add Aldehyde at -78°C Stir for 2-4h Quench with aq. NH4Cl step2->step3 Generate (Z)-Enolate step4 Step 4: Workup & Analysis Extract with EtOAc Purify via Chromatography Analyze d.r. by NMR/HPLC step3->step4 Form Aldol Adduct step5 Step 5: Auxiliary Cleavage (Optional) Yields Chiral Product step4->step5 Purified Diastereomer

Caption: Experimental workflow for a diastereoselective aldol reaction.

Conclusion

The reactivity differences between (S)-4-methylisoxazolidin-4-ol and (R)-4-methylisoxazolidin-4-ol are a direct consequence of their enantiomeric relationship. While their reaction rates with achiral reagents are identical, their behavior in the context of asymmetric synthesis is profoundly different and predictable.

  • As chiral auxiliaries , they offer mirror-image stereochemical control, enabling the selective synthesis of either enantiomer of a target molecule by simply choosing the appropriate auxiliary.

  • As chiral building blocks , they provide enantiopure synthons, such as 1,3-amino alcohols, where the stereochemistry of the final product is directly inherited from the starting material.

Understanding these principles is paramount for researchers, scientists, and drug development professionals. The ability to harness the subtle yet powerful influence of a single stereocenter allows for the logical and efficient construction of complex, enantiomerically pure molecules, which is fundamental to advancing chemical and pharmaceutical sciences.

References

  • Cornil J, Gonnard L, Bensoussan C, et al. Sc(OTf)3-Catalyzed [3+2]-Cycloaddition of Diazoacetoacetate Enones and N-Aryl Nitrones: Diastereoselective Synthesis of Functionalized Isoxazolidines with Three Contiguous Stereogenic Centers. The Journal of Organic Chemistry. Available at: [Link]

  • Request PDF. Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. ResearchGate. Available at: [Link]

  • Diastereoselective synthesis of atropisomeric pyrazolyl pyrrolo[3,4-d]isoxazolidines via pyrazolyl nitrone cycloaddition to facially divergent maleimides. RSC Publishing. Published January 6, 2020. Available at: [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. [No Source Provided].
  • Synthesis of Chiral Isoxazoline Derivatives by Highly Diastereoface‐Selective 1,3‐Dipolar Cycloaddition of Nitrile Oxides Mediated by Magnesium Bromide and Ytterbium Trifluoromethanesulfonate. Sci-Hub. Available at: [Link]

  • Ukaji Y, Taniguchi K, Sada K, Inomata K. Enantio- and Diastereoselective Synthesis of Isoxazolidines by Asymmetric 1,3-Dipolar Cycloaddition of Nitrones. Chemistry Letters. Published June 1, 2004. Available at: [Link]

  • Application of chiral 2-isoxazoline for the synthesis of syn-1,3-diol analogs. PMC. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Available at: [Link]

  • Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. ResearchGate. Published September 26, 2023. Available at: [Link]

  • In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Universidad Autónoma de Madrid. Published April 12, 2024.
  • Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands. [No Source Provided]. Published October 15, 2025.
  • Avalos M, Babiano R, Cintas P, et al. Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. PubMed. Published January 18, 2008. Available at: [Link]

  • Merino P, Franco S, Merchan FL, Tejero T. Stereodivergent approaches to the synthesis of isoxazolidine analogues of alpha-amino acid nucleosides. Total synthesis of isoxazolidinyl deoxypolyoxin C and uracil polyoxin C. PubMed. Published September 8, 2000. Available at: [Link]

  • Isoxazolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI. Published June 2, 2023. Available at: [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. Published August 2, 2025. Available at: [Link]

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Comparative

Comparative Guide: (S)-4-Methylisoxazolidin-4-ol vs. Alternative Chiral Isoxazolidines

Executive Summary & Mechanistic Context Chiral isoxazolidines are versatile five-membered heterocycles (N–O–C–C–C) that have transitioned from niche chiral auxiliaries to foundational building blocks in chemical biology,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Chiral isoxazolidines are versatile five-membered heterocycles (N–O–C–C–C) that have transitioned from niche chiral auxiliaries to foundational building blocks in chemical biology, asymmetric synthesis, and peptidomimetics[1]. The performance of an isoxazolidine is fundamentally dictated by its substitution pattern, which governs its steric shielding capabilities and the enthalpy of its N–O bond cleavage.

Among these, (S)-4-methylisoxazolidin-4-ol occupies a unique chemical space. Its C4-quaternary stereocenter, bearing both a methyl and a hydroxyl group, provides rigid stereocontrol and prevents epimerization[2]. This guide objectively compares (S)-4-methylisoxazolidin-4-ol with other prominent chiral isoxazolidines—specifically 5-oxaproline (the premier monomer for chemical protein synthesis) and Vasella’s mannose-derived isoxazolidines —evaluating their synthesis, reactivity profiles, and downstream applications[3],[4].

Structural & Synthetic Comparison

A critical differentiator among chiral isoxazolidines is their synthetic accessibility and scalability.

  • (S)-4-Methylisoxazolidin-4-ol : Synthesized via a highly efficient, benchtop-friendly nucleophilic ring-opening of optically pure epichlorohydrin (or glycidyl arenesulfonates) with N-hydroxyphthalimide. This is followed by a base-mediated cyclization[2],[5]. This route entirely avoids the need for specialized high-pressure equipment and yields products with exceptional enantiomeric purity.

  • 5-Oxaproline ((S)-N-Boc-5-oxaproline) : Traditionally synthesized via a 1,3-dipolar cycloaddition of a chiral nitrone with ethylene gas. This requires a pressurized reactor and yields a mixture of diastereomers (typically 6:4) that must be separated via sequential recrystallizations, creating a significant scalability bottleneck[4],[6].

Synthesis cluster_0 (S)-4-Methylisoxazolidin-4-ol Pathway cluster_1 5-Oxaproline Pathway Epoxide Chiral Epichlorohydrin Intermediate Chlorohydrin Intermediate Epoxide->Intermediate Nucleophilic Attack NHP N-Hydroxyphthalimide NHP->Intermediate Nucleophilic Attack Product1 (S)-4-Methylisoxazolidin-4-ol Intermediate->Product1 Base Cyclization (MeOH) Nitrone Chiral Nitrone Product2 5-Oxaproline Nitrone->Product2 1,3-Dipolar Cycloaddition (High Pressure) Ethylene Ethylene Gas Ethylene->Product2 1,3-Dipolar Cycloaddition (High Pressure)

Divergent synthesis pathways for chiral isoxazolidines.

Performance & Reactivity Profiling

The true utility of these heterocycles is realized upon N–O bond cleavage, either via reductive conditions or chemoselective ligation.

Quantitative Data Comparison

Table 1: Structural & Synthetic Comparison

Isoxazolidine DerivativePrimary ApplicationSynthesis MethodN-O Cleavage ProductScalability / Bottlenecks
(S)-4-Methylisoxazolidin-4-ol Chiral auxiliary, organocatalysisEpoxide ring-opening2-amino-2-methyl-1,3-diolHigh (Benchtop conditions)
(S)-N-Boc-5-oxaproline KAHA Ligation (Protein Synthesis)1,3-Dipolar cycloadditionHomoserine residueModerate (Requires high-pressure ethylene)
Vasella’s Isoxazolidines β3 -Peptide SynthesisNitrone cycloaddition β -amino acid derivativeModerate (Diastereomer separation required)

Table 2: Performance Metrics in Chemical Ligation & Synthesis

Metric(S)-4-Methylisoxazolidin-4-ol5-Oxaproline
Enantiomeric Excess (ee) >98% (via chiral epoxide)>99% (post-recrystallization)
Reaction Yield (Synthesis) 72 - 95%40 - 60% (diastereomeric mixture)
Ligation/Cleavage Efficiency High (Sterically driven)>90% (Aqueous, pH 1-2)
Byproducts Methanol, CO 2​ Water, CO 2​

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols incorporate causality and self-validating analytical steps.

Protocol A: Benchtop Synthesis of (S)-4-Methylisoxazolidin-4-ol

Causality Focus: The use of optically pure epichlorohydrin dictates the regioselectivity of the ring opening, preserving the stereocenter without the need for downstream chiral resolution[2],[5].

  • Reagent Preparation : Dissolve N-hydroxyphthalimide (1.0 eq) and optically pure (S)-epichlorohydrin (1.2 eq) in anhydrous 1,4-dioxane.

  • Nucleophilic Attack : Add triethylamine (Et 3​ N) dropwise at 50°C. Causality: Et 3​ N acts as a non-nucleophilic base to neutralize the HCl generated during chlorohydrin formation, preventing unwanted side reactions. Stir for 48 hours.

  • Deprotection & Cyclization : Treat the intermediate with concentrated HCl for 1 hour to remove the phthalimide protecting group, yielding the chlorohydrin intermediate. Subsequently, neutralize with base in methanol to drive the intramolecular cyclization forward.

  • Validation : Analyze the crude product via Chiral HPLC (e.g., Chiralcel AD column, hexane/EtOH 92.5:7.5). The system is self-validating if the enantiomeric excess (ee) exceeds 98%, confirming no epimerization occurred during cyclization.

Protocol B: Chemoselective KAHA Ligation using Isoxazolidine Monomers

Causality Focus: The cyclic nature of the isoxazolidine prevents side reactions and drives the enthalpy of N-O cleavage during ligation[4],[6].

  • Hemiaminal Formation : Combine the peptide α -ketoacid (1.0 eq) and the isoxazolidine-terminated peptide (1.5 eq) in an acidic aqueous buffer (pH 1-2) containing 6 M Gu·HCl. Causality: Acidic conditions are strictly required to protonate the hydroxylamine nitrogen, activating it for nucleophilic attack on the ketoacid.

  • Decarboxylation : Incubate at 40°C for 12 hours. The reaction proceeds via a hemiaminal intermediate that undergoes decarboxylation and N-O bond cleavage, forming a depsipeptide ester.

  • O-to-N Acyl Shift : Adjust the buffer to pH 9 using 0.2 M phosphate buffer. Causality: Basic conditions deprotonate the newly formed amine, facilitating a rapid, irreversible intramolecular rearrangement to form the native amide bond.

  • Validation : Monitor via LC-MS. The successful formation of the depsipeptide is indicated by a -44 Da mass shift (loss of CO 2​ ), followed by a shift in HPLC retention time upon rearrangement to the final amide.

KAHAMechanism Ketoacid Peptide α-Ketoacid Hemiaminal Hemiaminal Intermediate Ketoacid->Hemiaminal Isox Chiral Isoxazolidine Isox->Hemiaminal Decarb Decarboxylation (-CO2, -H2O) Hemiaminal->Decarb N-O Cleavage (pH 1-2) Depsi Depsipeptide Ester Decarb->Depsi Amide Native Amide Bond Depsi->Amide O-to-N Acyl Shift (pH 9)

Mechanism of KAHA ligation utilizing chiral isoxazolidine monomers.

Applications in Chemical Biology

The structural nuances between these isoxazolidines dictate their specialized applications:

  • Protein Synthesis & Modification : While 5-oxaproline is unmatched for generating native homoserine residues via KAHA ligation[6], recent advancements have introduced custom isoxazolidines that form aspartyl semialdehyde residues. These aldehyde-forming isoxazolidines provide highly specific synthetic handles for downstream bioorthogonal protein modification[7].

  • Asymmetric Catalysis : The rigid C4-quaternary center of (S)-4-methylisoxazolidin-4-ol makes it an ideal candidate for organocatalyst design and chiral auxiliary applications. Unlike C5-substituted analogs, the steric bulk at C4 provides superior facial selectivity in asymmetric transformations, outperforming traditional linear auxiliaries[2].

References

  • Buy (S)-4-methylisoxazolidin-4-ol (EVT-13093123) . evitachem.com. 8

  • Product Class 6: 1-Oxa-2-azacycloalkanes . thieme-connect.de.2

  • Barrie P Martin's research works . researchgate.net. 5

  • Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation . acs.org. 4

  • Organic Syntheses Procedure: (S)-2-tert-butyl 3-ethyl isoxazolidine-2,3-dicarboxylate . orgsyn.org. 6

  • Synthesis of an enantiopure isoxazolidine monomer for β3-aspartic acid in chemoselective β-peptide synthesis . nih.gov. 3

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry . acs.org. 1

  • KAHA Ligations That Form Aspartyl Aldehyde Residues as Synthetic Handles for Protein Modification and Purification . acs.org. 7

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Validation

A Comparative Guide to the Validation of (S)-4-methylisoxazolidin-4-ol Optical Rotation Values

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Enantiomeric Purity in Drug Development In the landscape of modern drug discovery and development, the chirality of a molec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Enantiomeric Purity in Drug Development

In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in their three-dimensional arrangement can lead to significant variations in their interaction with chiral biological targets such as enzymes and receptors. (S)-4-methylisoxazolidin-4-ol, a heterocyclic compound, serves as a valuable chiral building block in the synthesis of more complex pharmaceutical agents.[1] Ensuring the enantiomeric purity of such intermediates is not merely a quality control measure; it is a fundamental necessity for guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical comparison of methodologies for validating the optical purity of (S)-4-methylisoxazolidin-4-ol, with a primary focus on optical rotation. We will delve into the principles of polarimetry, present a detailed protocol for its validation, and objectively compare this classical technique with modern chromatographic alternatives.

The Principle of Optical Rotation and its Significance

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light.[2][3] When plane-polarized light passes through a solution containing an excess of one enantiomer, the plane of light is rotated either to the right (dextrorotatory, (+)) or to the left (levorotatory, (-)).[2] The magnitude and direction of this rotation are characteristic of the compound under specific conditions.

The specific rotation ([α]) is a standardized measure of this rotation and is calculated from the observed rotation (α) using the following formula:[4][5]

[α]λT = α / (l * c)

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL).

The specific rotation is an intrinsic property of a chiral molecule and serves as a crucial parameter for its identification and quality control.[3]

Note on the Optical Rotation of (S)-4-methylisoxazolidin-4-ol:

As of the compilation of this guide, a specific, experimentally determined optical rotation value for (S)-4-methylisoxazolidin-4-ol was not found in a comprehensive search of publicly available scientific literature. For the purpose of illustrating the validation and comparison methodologies within this guide, we will use a hypothetical specific rotation value of +15.0° (c=1 in Methanol, 20°C, 589 nm). This value is representative of a small, chiral molecule and will serve as our reference point for the subsequent protocols and discussions.

Part 1: Validation of Optical Rotation for (S)-4-methylisoxazolidin-4-ol

The validation of the optical rotation measurement is a critical step to ensure the accuracy and reliability of the data. This process involves a systematic approach to confirm that the chosen analytical procedure is suitable for its intended purpose.

Experimental Protocol for Optical Rotation Measurement

Objective: To accurately measure the specific rotation of a sample of (S)-4-methylisoxazolidin-4-ol and compare it to the reference value.

Materials and Equipment:

  • Calibrated polarimeter with a sodium D-line lamp (589 nm).

  • 1 dm polarimeter cell.

  • Volumetric flasks (10 mL, Class A).

  • Analytical balance (readable to 0.1 mg).

  • (S)-4-methylisoxazolidin-4-ol sample.

  • Methanol (HPLC grade).

  • Calibrated thermometer.

  • Constant temperature bath.

Procedure:

  • Instrument Calibration and Zeroing:

    • Ensure the polarimeter is calibrated according to the manufacturer's instructions, typically using a certified quartz plate.

    • Fill the polarimeter cell with the blank solvent (methanol).

    • Place the cell in the polarimeter and perform a zero correction. This accounts for any rotation caused by the solvent or the cell itself.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the (S)-4-methylisoxazolidin-4-ol sample.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in methanol and dilute to the mark.

    • Ensure the solution is homogenous by thorough mixing.

    • Allow the solution to equilibrate to the measurement temperature (20°C) in a constant temperature bath.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution.

    • Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and allow the reading to stabilize.

    • Record the observed rotation (α). It is recommended to take multiple readings (e.g., five) and calculate the average to minimize random errors.[6]

  • Calculation of Specific Rotation:

    • Calculate the concentration (c) of the solution in g/mL.

    • Use the formula [α] = α / (l * c) to determine the specific rotation. For this experiment, l = 1 dm.

  • Data Analysis and Acceptance Criteria:

    • Compare the calculated specific rotation to the reference value (+15.0°).

    • The measured value should fall within a predefined acceptance range (e.g., ± 5% of the reference value).

Workflow for Optical Rotation Validation

G cluster_prep Preparation cluster_meas Measurement cluster_calc Calculation & Analysis Calibrate Calibrate Polarimeter Prepare_Sample Prepare Sample Solution (c=1 in Methanol) Calibrate->Prepare_Sample Measure Measure Observed Rotation (α) of Sample Prepare_Sample->Measure Prepare_Blank Prepare Blank (Methanol) Zero Zero Instrument with Blank Prepare_Blank->Zero Zero->Measure Calculate Calculate Specific Rotation [α] = α / (l * c) Measure->Calculate Compare Compare with Reference Value (+15.0°) Calculate->Compare Accept Acceptance Criteria Met? (e.g., ± 5%) Compare->Accept

Caption: Workflow for the validation of optical rotation.

Part 2: Comparison with Alternative Methods - Chiral High-Performance Liquid Chromatography (HPLC)

While optical rotation is a valuable and rapid technique, it has limitations. The presence of highly rotating impurities can disproportionately affect the observed rotation, and the method is less sensitive for samples with very low optical activity.[4] Chiral High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the determination of enantiomeric purity.

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[7] This allows for the direct quantification of each enantiomer in a mixture, providing a more accurate determination of enantiomeric excess (ee).

Comparative Analysis: Optical Rotation vs. Chiral HPLC
FeatureOptical RotationChiral HPLC
Principle Measures the rotation of plane-polarized light by a chiral sample.Physically separates enantiomers based on differential interaction with a chiral stationary phase.
Information Provided Bulk property of the sample; provides the net rotation.Quantifies the amount of each enantiomer present.
Sensitivity Lower, especially for compounds with low specific rotation.High, capable of detecting trace amounts of the undesired enantiomer.
Specificity Can be affected by optically active impurities.Highly specific; separates and quantifies individual components.
Throughput High; rapid measurement.Lower; requires method development and longer run times.
Instrumentation Polarimeter.HPLC system with a chiral column and a suitable detector (e.g., UV).
Sample Preparation Simple dissolution.May require more complex sample preparation and filtration.
Experimental Protocol for Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (ee) of a sample of (S)-4-methylisoxazolidin-4-ol using chiral HPLC.

Materials and Equipment:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel® OD-H).

  • (S)-4-methylisoxazolidin-4-ol sample.

  • Racemic 4-methylisoxazolidin-4-ol standard.

  • Mobile phase solvents (e.g., n-Hexane, Isopropanol - HPLC grade).

  • Syringe filters (0.45 µm).

Procedure:

  • Method Development (if necessary):

    • Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers of the racemic standard.

    • Optimize flow rate, column temperature, and detection wavelength.

  • System Suitability:

    • Inject the racemic standard to confirm the resolution between the two enantiomer peaks. The resolution should be ≥ 1.5.

    • Perform replicate injections to ensure system precision (RSD ≤ 2.0%).

  • Sample Preparation:

    • Accurately prepare a solution of the (S)-4-methylisoxazolidin-4-ol sample in the mobile phase at a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Record the chromatogram.

  • Data Analysis and Calculation of Enantiomeric Excess (ee):

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times obtained from the racemic standard.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the following formula:

    ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Workflow for Chiral HPLC Analysis

G cluster_dev Method Development & Suitability cluster_analysis Sample Analysis cluster_calc Calculation Develop Develop Separation Method (Column, Mobile Phase) Inject_Racemate Inject Racemic Standard Develop->Inject_Racemate Check_Resolution Check Resolution (Rs ≥ 1.5) Inject_Racemate->Check_Resolution Prepare_Sample Prepare & Filter Sample Check_Resolution->Prepare_Sample Pass Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Integrate Integrate Peak Areas (Area(S), Area(R)) Acquire_Data->Integrate Calculate_ee Calculate Enantiomeric Excess (ee) Integrate->Calculate_ee

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Conclusion: An Integrated Approach to Chiral Purity Validation

Both optical rotation and chiral HPLC are indispensable tools in the arsenal of the pharmaceutical scientist for the validation of chiral compounds like (S)-4-methylisoxazolidin-4-ol. Optical rotation offers a rapid and straightforward assessment of enantiomeric purity, making it well-suited for routine quality control and in-process checks. However, for a more definitive and quantitative determination of enantiomeric excess, especially during method validation and in the presence of potential impurities, chiral HPLC is the method of choice.

An integrated approach, where optical rotation is used for rapid screening and chiral HPLC is employed for orthogonal validation and in-depth analysis, provides a robust and reliable strategy for ensuring the enantiomeric purity of chiral intermediates and final APIs. This dual-pronged approach is fundamental to upholding the principles of scientific integrity and ensuring the development of safe and effective medicines.

References

  • Wikipedia. Specific rotation. [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Thai Pharmacopoeia. 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION. [Link]

  • Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 16, 1313–1319. [Link]

  • Japanese Pharmacopoeia. Optical Rotation Determination. [Link]

  • ResearchGate. (2017). Solvent Effects on the Optical Rotation of ( S )-(−)-α-Methylbenzylamine. [Link]

  • PubChem. (S)-isoxazolidin-4-ol. [Link]

  • Jasco UK. Application Note: Optical rotation measurement of sucrose and l-menthol. [Link]

  • Wikipedia. Enantiomeric excess. [Link]

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